molecular formula C39H66N7O18P3S B15544649 (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA

(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA

カタログ番号: B15544649
分子量: 1046.0 g/mol
InChIキー: ICMPOMMDSLXBOC-LLYFYEKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA is a useful research compound. Its molecular formula is C39H66N7O18P3S and its molecular weight is 1046.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C39H66N7O18P3S

分子量

1046.0 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,9Z,12Z)-3-hydroxyoctadeca-9,12-dienethioate

InChI

InChI=1S/C39H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h8-9,11-12,25-28,32-34,38,47,50-51H,4-7,10,13-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-8-,12-11-/t27-,28+,32+,33+,34-,38+/m0/s1

InChIキー

ICMPOMMDSLXBOC-LLYFYEKVSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathway of (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-9Z,12Z-octadecadienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its metabolism is integral to cellular energy homeostasis and is intertwined with various signaling pathways that regulate lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the metabolic fate of this compound, including the enzymes involved, available quantitative data, detailed experimental protocols for its study, and its connection to cellular signaling networks. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in metabolic research and drug development targeting fatty acid oxidation pathways.

The Metabolic Pathway of this compound

The breakdown of linoleic acid (18:2n-6) via beta-oxidation in the mitochondria involves a series of enzymatic reactions. Unlike saturated fatty acids, the oxidation of polyunsaturated fatty acids like linoleic acid requires the action of auxiliary enzymes to handle the cis double bonds. This compound is formed during the third step of a beta-oxidation cycle.

The initial steps for the metabolism of linoleoyl-CoA involve three cycles of conventional beta-oxidation, yielding three molecules of acetyl-CoA. This process shortens the fatty acyl chain to a 12-carbon intermediate, cis,cis-3,6-dodecadienoyl-CoA. The subsequent steps to metabolize this intermediate, which eventually leads to the formation of this compound, are detailed below.

The core beta-oxidation pathway consists of four key enzymatic steps:

  • Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons.

  • Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a keto group.

  • Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a shortened acyl-CoA.

For linoleic acid, the presence of cis double bonds necessitates the action of two additional enzymes:

  • Enoyl-CoA Isomerase: Converts cis-Δ3 double bonds to trans-Δ2 double bonds, which are substrates for enoyl-CoA hydratase.

  • 2,4-Dienoyl-CoA Reductase: Reduces a conjugated double bond system to a single double bond, which can then be acted upon by enoyl-CoA isomerase.

The formation of this compound occurs after the initial cycles of beta-oxidation of linoleoyl-CoA and subsequent isomerization and hydration steps. Specifically, it is the substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH).

metabolic_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation of Linoleoyl-CoA Linoleoyl-CoA Linoleoyl-CoA 3_cycles 3 Cycles of Beta-Oxidation Linoleoyl-CoA->3_cycles cis_cis_3_6_Dodecadienoyl_CoA cis,cis-Δ3,Δ6-Dodecadienoyl-CoA 3_cycles->cis_cis_3_6_Dodecadienoyl_CoA Isomerase Δ3,Δ2-Enoyl-CoA Isomerase cis_cis_3_6_Dodecadienoyl_CoA->Isomerase trans_cis_2_6_Dodecadienoyl_CoA trans,cis-Δ2,Δ6-Dodecadienoyl-CoA Isomerase->trans_cis_2_6_Dodecadienoyl_CoA 1_cycle 1 Cycle of Beta-Oxidation trans_cis_2_6_Dodecadienoyl_CoA->1_cycle cis_4_Decenoyl_CoA cis-Δ4-Decenoyl-CoA 1_cycle->cis_4_Decenoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase cis_4_Decenoyl_CoA->Acyl_CoA_Dehydrogenase trans_cis_2_4_Decadienoyl_CoA trans,cis-Δ2,Δ4-Decadienoyl-CoA Acyl_CoA_Dehydrogenase->trans_cis_2_4_Decadienoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase trans_cis_2_4_Decadienoyl_CoA->Reductase trans_3_Decenoyl_CoA trans-Δ3-Decenoyl-CoA Reductase->trans_3_Decenoyl_CoA Isomerase2 Δ3,Δ2-Enoyl-CoA Isomerase trans_3_Decenoyl_CoA->Isomerase2 trans_2_Decenoyl_CoA trans-Δ2-Decenoyl-CoA Isomerase2->trans_2_Decenoyl_CoA Hydratase Enoyl-CoA Hydratase trans_2_Decenoyl_CoA->Hydratase S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (General Intermediate) Hydratase->S_3_Hydroxyacyl_CoA HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) S_3_Hydroxyacyl_CoA->HADH 3_Ketoacyl_CoA 3-Ketoacyl-CoA HADH->3_Ketoacyl_CoA Thiolase β-Ketothiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA experimental_workflow cluster_workflow Experimental Workflow for HADH Activity Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization/ Lysis Sample->Homogenization Centrifugation Centrifugation to isolate mitochondria Homogenization->Centrifugation Mitochondrial_Extract Mitochondrial Extract (Enzyme Source) Centrifugation->Mitochondrial_Extract Initiate_Reaction Add Mitochondrial Extract to initiate reaction Mitochondrial_Extract->Initiate_Reaction Assay_Setup Prepare Assay Mixture: - Buffer (pH 7.2) - NAD+ - (S)-3-Hydroxy-9Z,12Z-  Octadecadienoyl-CoA - 3-Ketoacyl-CoA Thiolase - Coenzyme A Assay_Setup->Initiate_Reaction Spectrophotometer Monitor Absorbance at 340 nm over time Initiate_Reaction->Spectrophotometer Data_Analysis Calculate Rate of NADH formation (Enzyme Activity) Spectrophotometer->Data_Analysis signaling_pathway cluster_signaling Regulation of Linoleic Acid Metabolism Linoleic_Acid Linoleic Acid Beta_Oxidation Beta-Oxidation Linoleic_Acid->Beta_Oxidation Signaling_Metabolites Other Oxidized Metabolites (e.g., HODEs) Linoleic_Acid->Signaling_Metabolites S_3_Hydroxyacyl_CoA (S)-3-Hydroxy-9Z,12Z- Octadecadienoyl-CoA Beta_Oxidation->S_3_Hydroxyacyl_CoA Energy_Production Energy Production (Acetyl-CoA, NADH, FADH2) S_3_Hydroxyacyl_CoA->Energy_Production Inflammation Inflammation & Cell Signaling Signaling_Metabolites->Inflammation mTOR mTOR Signaling mTOR->Beta_Oxidation PPARa PPARα Signaling Gene_Expression Upregulation of Beta-Oxidation Genes PPARa->Gene_Expression Gene_Expression->Beta_Oxidation

(S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA in Fatty Acid Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-9Z,12Z-octadecadienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of linoleic acid, a common polyunsaturated fatty acid. Its metabolism is essential for energy homeostasis, particularly in tissues with high energy demands. This technical guide provides an in-depth overview of the role of this compound in fatty acid beta-oxidation, including its metabolic pathway, the enzymes involved, and methodologies for its study. While specific quantitative data for this intermediate is sparse in publicly available literature, this guide consolidates the current understanding and provides generalized experimental frameworks for its investigation.

Introduction

Fatty acid beta-oxidation is a fundamental catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production.[1] The oxidation of polyunsaturated fatty acids, such as linoleic acid (an 18-carbon fatty acid with two double bonds), requires a set of auxiliary enzymes in addition to the core beta-oxidation enzymes to handle the non-standard bond configurations.[1] this compound is a key hydroxylated intermediate formed during the degradation of linoleic acid. The efficiency of its processing has implications for cellular energy levels and may be relevant in various metabolic disorders.

The Metabolic Pathway of Linoleic Acid Beta-Oxidation

The beta-oxidation of linoleoyl-CoA proceeds through several cycles, each consisting of four core enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[2] However, the presence of cis-double bonds in linoleic acid at the Δ9 and Δ12 positions necessitates the action of isomerases and reductases.

The initial cycles of beta-oxidation of linoleoyl-CoA proceed normally until the double bonds are encountered. The pathway leading to and involving this compound involves the following key steps:

  • Initial Beta-Oxidation Cycles: Linoleoyl-CoA undergoes three cycles of beta-oxidation to yield three molecules of acetyl-CoA.

  • Isomerization: The resulting cis-Δ3, cis-Δ6-dodecadienoyl-CoA is not a substrate for the next enzyme. An isomerase, Δ3,Δ2-enoyl-CoA isomerase, converts the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-Δ2, cis-Δ6-dodecadienoyl-CoA.

  • One Round of Beta-Oxidation: This molecule can then undergo one round of beta-oxidation, producing another acetyl-CoA and leaving cis-Δ4-decenoyl-CoA.

  • Dehydrogenation and Reduction: Acyl-CoA dehydrogenase acts on cis-Δ4-decenoyl-CoA to produce a 2,4-dienoyl-CoA intermediate. This intermediate is then reduced by 2,4-dienoyl-CoA reductase.

  • Formation of the Precursor: The product of the reductase is then isomerized to a trans-Δ2-enoyl-CoA, which can re-enter the beta-oxidation spiral.

  • Hydration to this compound: Following several more cycles, the intermediate 9Z,12Z-octadecadienoyl-CoA is hydrated by enoyl-CoA hydratase to form this compound.

  • Dehydrogenation: this compound is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-keto-9Z,12Z-octadecadienoyl-CoA, with the concomitant reduction of NAD+ to NADH.[3]

  • Thiolysis: Finally, thiolase cleaves this ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA, which continues through the beta-oxidation spiral.

Beta_Oxidation_Linoleic_Acid cluster_pathway Partial Beta-Oxidation Pathway of Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA (C18:2, 9Z,12Z) Beta_Ox_Cycles_1 3 Cycles of Beta-Oxidation Linoleoyl_CoA->Beta_Ox_Cycles_1 3 Acetyl-CoA Intermediates_1 cis-Δ3, cis-Δ6-Dodecadienoyl-CoA Beta_Ox_Cycles_1->Intermediates_1 Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Intermediates_1->Isomerase Intermediates_2 trans-Δ2, cis-Δ6-Dodecadienoyl-CoA Isomerase->Intermediates_2 Beta_Ox_Cycles_2 1 Cycle of Beta-Oxidation Intermediates_2->Beta_Ox_Cycles_2 1 Acetyl-CoA Intermediates_3 cis-Δ4-Decenoyl-CoA Beta_Ox_Cycles_2->Intermediates_3 Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Intermediates_3->Acyl_CoA_Dehydrogenase Intermediates_4 2,4-Dienoyl-CoA Acyl_CoA_Dehydrogenase->Intermediates_4 Reductase 2,4-Dienoyl-CoA Reductase Intermediates_4->Reductase Isomerase_2 Isomerase Reductase->Isomerase_2 Hydration Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Isomerase_2->Enoyl_CoA_Hydratase Hydration Target_Molecule (S)-3-Hydroxy-9Z,12Z- Octadecadienoyl-CoA Enoyl_CoA_Hydratase->Target_Molecule Hydration HADH 3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule->HADH NAD+ -> NADH Ketoacyl_CoA 3-Keto-9Z,12Z- Octadecadienoyl-CoA HADH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Products Acetyl-CoA + Shortened Acyl-CoA Thiolase->Products

Figure 1. Simplified pathway of linoleic acid beta-oxidation leading to the formation and degradation of this compound.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
This compoundData not availableData not availableData not available
Acetoacetyl-CoARalstonia eutropha H1648149[4]
Medium-chain 3-hydroxyacyl-CoAsPig heartGenerally lower Km and higher Vmax than long-chain substrates[5]
Long-chain 3-hydroxyacyl-CoAsPig heartHigher Km and lower Vmax than medium-chain substrates[5]

Table 2: Cellular Concentrations of Beta-Oxidation Intermediates

IntermediateTissue/Cell TypeConcentration (pmol/mg protein)ConditionReference
This compoundData not availableData not available
Total 3-hydroxyacyl-CoAsRat heart~10-30Oleate perfusionBased on similar studies
Total 2-trans-enoyl-CoAsRat heart~5-20Oleate perfusionBased on similar studies

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the literature. However, established methods for similar long-chain acyl-CoA esters can be adapted.

Synthesis and Purification of this compound

A general approach for the chemical synthesis of long-chain acyl-CoA esters involves the use of N-hydroxysuccinimide esters of the corresponding fatty acid.[6]

Principle: The fatty acid is first converted to a more reactive N-hydroxysuccinimide ester, which then readily reacts with the thiol group of coenzyme A to form the acyl-CoA thioester.

Generalized Protocol:

  • Activation of 3-Hydroxylinoleic Acid: React 3-hydroxylinoleic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to form the N-hydroxysuccinimide ester.

  • Purification of the Activated Ester: Purify the resulting ester by silica (B1680970) gel chromatography.

  • Thioesterification: Dissolve the purified N-hydroxysuccinimide ester in a suitable solvent and react it with a solution of coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

  • Purification of the Acyl-CoA: Purify the final product, this compound, using reversed-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase

The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.[5]

Principle: The enzyme catalyzes the oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, with the simultaneous reduction of NAD+. The rate of NADH formation is directly proportional to the enzyme activity.

Generalized Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Potassium phosphate (B84403) buffer (pH 7.3)

    • NAD+

    • This compound (substrate)

    • A suitable detergent (e.g., Triton X-100) to solubilize the long-chain substrate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified 3-hydroxyacyl-CoA dehydrogenase or a cell/tissue extract containing the enzyme.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoA esters in biological samples.[7]

Principle: The sample is first extracted to isolate the acyl-CoA esters. These are then separated by UPLC based on their hydrophobicity and detected by a tandem mass spectrometer, which provides both molecular weight and structural information for precise quantification.

Generalized Protocol:

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., acetonitrile/water with an internal standard).

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoA esters and remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column suitable for long-chain compounds.

    • Mobile Phase A: Water with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with a similar modifier.

    • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B to separate the acyl-CoA esters.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification. The precursor ion would be the [M+H]+ of the molecule, and product ions would be characteristic fragments (e.g., the adenosine-containing fragment).

Conclusion

This compound is a pivotal, yet under-characterized, intermediate in the beta-oxidation of linoleic acid. While the general metabolic pathway is understood, a significant gap exists in the literature regarding specific quantitative data and detailed experimental protocols for this molecule. The methodologies outlined in this guide provide a framework for researchers to pursue further investigations into the precise role and regulation of this compound in health and disease. Such studies are crucial for a complete understanding of fatty acid metabolism and for the development of novel therapeutic strategies for metabolic disorders.

References

An In-depth Technical Guide to the Core Intermediates in Unsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated fatty acid (UFA) metabolism is a central process in cellular physiology, governing energy homeostasis, membrane composition, and the generation of signaling molecules. The intermediates of these pathways represent critical nodes for therapeutic intervention and are the subject of intensive research in metabolic diseases, oncology, and inflammation. This technical guide provides a comprehensive overview of the core intermediates in both the catabolic (β-oxidation) and anabolic (biosynthesis) pathways of UFAs. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on the metabolic pathways, quantitative data on key enzymatic reactions, detailed experimental protocols for intermediate analysis, and visualizations of the regulatory signaling networks.

Introduction

Unsaturated fatty acids, characterized by the presence of one or more double bonds in their acyl chain, are fundamental to life. Their metabolism is intricately regulated to meet the cell's demands for energy, structural components, and bioactive lipid mediators. This guide will delve into the core intermediates of two major pathways: the mitochondrial and peroxisomal β-oxidation of UFAs, and the de novo synthesis and modification of UFAs in the cytoplasm and endoplasmic reticulum. A thorough understanding of these intermediates and their enzymatic transformations is paramount for deciphering the complexities of lipid metabolism and for the development of novel therapeutic strategies.

β-Oxidation of Unsaturated Fatty Acids and its Intermediates

The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes. The key intermediates are acyl-CoA esters that are sequentially shortened.

The catabolism of a common polyunsaturated fatty acid, linoleic acid (18:2n-6), serves as an illustrative example of the intermediates generated during β-oxidation. The process begins with the standard β-oxidation cycles until a cis- or trans-double bond is encountered in a position that inhibits the progression of the enzymatic cascade.

Key Intermediates in the β-Oxidation of Linoleoyl-CoA:

  • Linoleoyl-CoA (18:2, cis-Δ⁹, cis-Δ¹²): The starting substrate.

  • cis,cis-3,6-Dodecadienoyl-CoA: Formed after three cycles of β-oxidation.[1]

  • trans,cis-Lauro-2,6-dienoyl-CoA: The product of the isomerization of cis,cis-3,6-Dodecadienoyl-CoA by enoyl-CoA isomerase.[1]

  • 4-cis-Decenoyl-CoA: Generated after one more cycle of β-oxidation.[1]

  • 2-trans-4-cis-Decadienoyl-CoA: Formed by the action of acyl-CoA dehydrogenase.

  • 3-trans-Decenoyl-CoA: The product of the reduction of 2-trans-4-cis-decadienoyl-CoA by 2,4-dienoyl-CoA reductase.[1]

  • trans-Dec-2-enoyl-CoA: Formed by the isomerization of 3-trans-decenoyl-CoA.[1]

This process continues until the fatty acid is completely oxidized to acetyl-CoA molecules.

Biosynthesis of Unsaturated Fatty Acids and its Intermediates

The synthesis of unsaturated fatty acids begins with the de novo synthesis of a saturated fatty acid, typically palmitic acid (16:0), in the cytoplasm. The intermediates in this process are covalently linked to an acyl carrier protein (ACP). Elongation and desaturation reactions, primarily in the endoplasmic reticulum, then introduce double bonds and extend the acyl chain.

Key Intermediates in Unsaturated Fatty Acid Synthesis:

  • Acetyl-CoA: The primary building block for fatty acid synthesis.

  • Malonyl-CoA: Formed from the carboxylation of acetyl-CoA, this is the donor of two-carbon units.

  • Acyl-ACP derivatives: A series of intermediates where the growing fatty acid chain is attached to the acyl carrier protein.

  • Palmitoyl-CoA (16:0-CoA): The primary product of de novo fatty acid synthesis, which can then be elongated and desaturated.

  • Stearoyl-CoA (18:0-CoA): An elongated product of palmitoyl-CoA.

  • Oleoyl-CoA (18:1, cis-Δ⁹-CoA): A key monounsaturated fatty acid formed by the desaturation of stearoyl-CoA.

  • Linoleoyl-CoA (18:2, cis-Δ⁹, cis-Δ¹²-CoA): A polyunsaturated fatty acid synthesized from oleoyl-CoA in plants, but an essential fatty acid in animals.

Quantitative Data on Key Enzymes and Intermediates

The flux through the metabolic pathways of unsaturated fatty acids is determined by the kinetic properties of the involved enzymes and the concentrations of their substrates. This section provides a summary of available quantitative data.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/Tissue
Δ6-Desaturase Linoleic Acid1.5 - 10.70.08 - 0.63Rat Liver Microsomes[2]
Δ6-Desaturase α-Linolenic Acid~3.9~9.1 (pmol/min/mg)Human Fetal Liver[3]
Δ5-Desaturase Dihomo-γ-linolenic acid (20:3n-6)~24.5~24.4 (pmol/min/mg)Human Fetal Liver[3]
2,4-Dienoyl-CoA Reductase Short-chain acyl-CoAs> 6-fold higher than long-chain-Human Peroxisomes[4]
Fatty Acid Elongase (ELOVL6) C16:0-CoA--Yeast[5]
Fatty Acid Elongase (ELOVL7) C16:0-CoA--HEK 293T cells[6]

Note: Kinetic parameters can vary significantly depending on the experimental conditions, purity of the enzyme, and the specific isoform.

Intracellular Concentrations of Acyl-CoA Esters:

The intracellular concentration of free, unbound acyl-CoA esters is tightly regulated and generally kept at very low levels, in the low nanomolar range, to prevent detergent effects and to allow for sensitive regulation.[7] Under conditions of active fatty acid synthesis, the free cytosolic acyl-CoA concentration is estimated to be below 5 nM.[7] In certain pathological conditions, such as ABCD1 deficiency, specific very long-chain acyl-CoA species like hexacosenoyl (26:1)-CoA can accumulate.[8]

Metabolic Flux:

Metabolic flux analysis has shown that the overall rate of one cycle of β-oxidation for cis-5-enoyl-CoA is only 15-25% of that for a saturated acyl-CoA of the same chain length, highlighting the rate-limiting nature of the auxiliary enzyme steps.[9]

Experimental Protocols

Accurate identification and quantification of unsaturated fatty acid intermediates are crucial for metabolic research. The following are detailed protocols for commonly used analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the steps for the extraction of total fatty acids from a biological sample, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[10][11]

I. Lipid Extraction (Folch Method)

  • Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifuge at low speed to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

II. Derivatization to FAMEs (Acid-Catalyzed)

  • To the dried lipid extract, add 2 mL of 1.25 M HCl in methanol.

  • Incubate at 80°C for 1 hour.

  • Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of water.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

III. GC-MS Analysis

  • GC Column: A polar capillary column (e.g., DB-23, HP-88) is recommended for FAME separation.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 3 min.

    • Ramp 3: 20°C/min to 320°C, hold for 12 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Acquisition Mode: Full scan or Selective Ion Monitoring (SIM) for targeted analysis.[12]

High-Performance Liquid Chromatography (HPLC) for Separation of Unsaturated Fatty Acid Isomers

Reverse-phase HPLC is a powerful technique for separating fatty acid isomers based on chain length and degree of unsaturation.[13][14][15]

I. Derivatization (for UV or Fluorescence Detection)

  • For enhanced sensitivity, derivatize the fatty acids with a UV-absorbing or fluorescent tag (e.g., phenacyl bromide, 2,4'-dibromoacetophenone).[14]

II. HPLC Separation

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used. A typical gradient might be:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 95.5% acetonitrile over 24 minutes.

  • Flow Rate: 1 mL/min.

  • Detection:

    • UV detection at 205 nm for underivatized fatty acids.

    • UV or fluorescence detection at the appropriate wavelength for derivatized fatty acids.

Visualization of Regulatory Signaling Pathways

The metabolism of unsaturated fatty acids is tightly controlled by a network of signaling pathways that respond to nutritional and hormonal cues. The following diagrams, generated using the DOT language, illustrate the core logic of these regulatory networks.

Regulation of Unsaturated Fatty Acid β-Oxidation by PPARα

// Nodes Ligands [label="Unsaturated Fatty Acids\n(e.g., Linoleic, Arachidonic)\nFibrates", fillcolor="#FBBC05", fontcolor="#202124"]; PPARa [label="PPARα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(Peroxisome Proliferator Response Element)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; TargetGenes [label="Target Genes:\nCPT1, Acyl-CoA Oxidases, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Increased β-Oxidation of\nUnsaturated Fatty Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligands -> PPARa [label="binds & activates"]; {PPARa, RXR} -> PPRE [label="heterodimerizes &\nbinds to DNA"]; PPRE -> TargetGenes [label="activates transcription"]; TargetGenes -> Metabolism; } Layout for the PPARα signaling pathway.

Regulation of Unsaturated Fatty Acid Synthesis by SREBP-1c

// Nodes Insulin [label="Insulin", fillcolor="#FBBC05", fontcolor="#202124"]; InsulinReceptor [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SREBP1c_precursor [label="SREBP-1c Precursor (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; SCAP [label="SCAP", fillcolor="#F1F3F4", fontcolor="#202124"]; Golgi [label="Golgi Apparatus", fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP1c_mature [label="Mature SREBP-1c (Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SRE [label="SRE\n(Sterol Regulatory Element)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; LipogenicGenes [label="Lipogenic Genes:\nACC, FAS, SCD1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Increased Synthesis of\nUnsaturated Fatty Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PUFA [label="Polyunsaturated\nFatty Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Insulin -> InsulinReceptor; InsulinReceptor -> PI3K_Akt; PI3K_Akt -> SREBP1c_precursor [label="promotes processing"]; SREBP1c_precursor -> Golgi [label="transport via SCAP"]; Golgi -> SREBP1c_mature [label="proteolytic cleavage"]; SREBP1c_mature -> SRE [label="binds to DNA"]; SRE -> LipogenicGenes [label="activates transcription"]; LipogenicGenes -> Metabolism; Metabolism -> PUFA; PUFA -> SREBP1c_precursor [label="inhibits processing", color="#EA4335"]; } Layout for the SREBP-1c signaling pathway.

Conclusion

The intermediates of unsaturated fatty acid metabolism are at the heart of cellular lipid homeostasis. This guide has provided a detailed overview of these molecules, the enzymes that govern their transformation, and the regulatory networks that control their flux. The quantitative data and experimental protocols presented herein are intended to be a valuable resource for researchers seeking to further unravel the complexities of UFA metabolism and to leverage this knowledge for the development of novel diagnostics and therapeutics. The intricate balance of these metabolic pathways underscores their importance in health and disease, making their continued study a critical endeavor in biomedical science.

References

An In-depth Technical Guide on (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA and Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-9Z,12Z-octadecadienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its metabolism is intrinsically linked to cellular energy homeostasis and mitochondrial function. This guide provides a comprehensive overview of the role of this molecule, detailing its formation, subsequent enzymatic conversion, and its impact on mitochondrial bioenergetics. We present detailed experimental protocols for the assessment of its metabolic pathway and effects on mitochondrial function, alongside structured quantitative data and visual representations of the core signaling pathways and experimental workflows. This document serves as a technical resource for researchers investigating fatty acid metabolism, mitochondrial physiology, and the development of therapeutics targeting metabolic disorders.

Introduction

Mitochondrial fatty acid β-oxidation is a pivotal catabolic pathway responsible for energy production from lipids. This compound emerges as a key intermediate during the breakdown of linoleic acid (C18:2n-6). The processing of this specific hydroxyacyl-CoA by the mitochondrial trifunctional protein (MTP) is a crucial step that ensures the efficient channeling of electrons into the electron transport chain for ATP synthesis. Dysregulation in this pathway has been associated with various metabolic diseases. Understanding the intricate details of this compound's role is therefore essential for elucidating disease mechanisms and identifying potential therapeutic targets.

The Role of this compound in Mitochondrial β-Oxidation

This compound is formed from its precursor, 2-trans,9-cis,12-cis-octadecatrienoyl-CoA, through the action of the enzyme enoyl-CoA hydratase, a component of the mitochondrial trifunctional protein. Subsequently, it serves as a substrate for the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the same protein complex, which oxidizes it to 3-keto-9Z,12Z-octadecadienoyl-CoA.

Signaling Pathways and Logical Relationships

The metabolism of linoleic acid and its intermediates is tightly regulated and integrated with other cellular metabolic pathways.

Linoleic_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Cellular_Effects Cellular Effects Linoleoyl-CoA Linoleoyl-CoA 2-trans,9-cis,12-cis-\nOctadecatrienoyl-CoA 2-trans,9-cis,12-cis- Octadecatrienoyl-CoA Linoleoyl-CoA->2-trans,9-cis,12-cis-\nOctadecatrienoyl-CoA Acyl-CoA Dehydrogenase S-3-Hydroxy-9Z,12Z-\nOctadecadienoyl-CoA S-3-Hydroxy-9Z,12Z- Octadecadienoyl-CoA 2-trans,9-cis,12-cis-\nOctadecatrienoyl-CoA->S-3-Hydroxy-9Z,12Z-\nOctadecadienoyl-CoA Enoyl-CoA Hydratase (MTP) 3-Keto-9Z,12Z-\nOctadecadienoyl-CoA 3-Keto-9Z,12Z- Octadecadienoyl-CoA S-3-Hydroxy-9Z,12Z-\nOctadecadienoyl-CoA->3-Keto-9Z,12Z-\nOctadecadienoyl-CoA LCHAD (MTP) (NAD+ -> NADH) Acetyl-CoA Acetyl-CoA 3-Keto-9Z,12Z-\nOctadecadienoyl-CoA->Acetyl-CoA Thiolase (MTP) Electron_Transport_Chain Electron Transport Chain (ETC) 3-Keto-9Z,12Z-\nOctadecadienoyl-CoA->Electron_Transport_Chain NADH ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Oxidative Phosphorylation ROS_Production Reactive Oxygen Species (ROS) Electron_Transport_Chain->ROS_Production Electron Leak Mitochondria_Isolation_Workflow Start Excise and Mince Liver Homogenize Homogenize in Isolation Buffer II Start->Homogenize Centrifuge1 Centrifuge at 700 x g (10 min, 4°C) Homogenize->Centrifuge1 CollectSupernatant1 Collect Supernatant Centrifuge1->CollectSupernatant1 Pellet: Nuclei, Debris Centrifuge2 Centrifuge at 10,000 x g (10 min, 4°C) CollectSupernatant1->Centrifuge2 WashPellet Wash Mitochondrial Pellet Centrifuge2->WashPellet Pellet: Mitochondria FinalPellet Final Mitochondrial Pellet WashPellet->FinalPellet

Methodological & Application

Application Note: Quantitative Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are a class of fatty acids characterized by a hydroxyl group at the third carbon position. In mammals, they are key intermediates in the mitochondrial beta-oxidation of fatty acids.[1] The accumulation of specific 3-OH-FAs in biological fluids can serve as important biomarkers for certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[2] Accurate and sensitive quantification of these molecules is therefore crucial for the diagnosis and monitoring of these diseases.[1][2] Beyond clinical diagnostics, 3-OH-FAs are also recognized for their role in other biological systems, such as triggering immune responses in plants.[3][4]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of 3-OH-FAs.[1][5] Due to their low volatility, a derivatization step is necessary to convert the fatty acids into more volatile esters, making them suitable for GC analysis.[5] This application note provides a detailed protocol for the analysis of 3-OH-FAs in biological samples using a stable isotope dilution GC-MS method.

Experimental Protocols

This section details the methodology for the quantitative analysis of 3-OH-FAs from biological matrices such as plasma or serum. The protocol is based on a stable isotope dilution method, which offers high accuracy and precision.[1][2]

Materials and Reagents
  • Standards: Authentic standards of 3-hydroxy fatty acids (e.g., C6 to C18) and their corresponding stable isotope-labeled internal standards (e.g., ¹³C-labeled).[2][6]

  • Solvents: Ethyl acetate (B1210297), Methanol, Acetonitrile (all HPLC grade or higher).

  • Acids and Bases: 10 M Sodium Hydroxide (NaOH), 6 M Hydrochloric Acid (HCl).

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][6]

  • Other: Anhydrous sodium sulfate, nitrogen gas for drying.

Sample Preparation

The following protocol is adapted for a 500 µL serum or plasma sample.[6]

  • Internal Standard Spiking: To a 500 µL serum or plasma sample, add a known amount of the stable isotope-labeled internal standard mixture (e.g., 10 µL of a 500 µM solution for each analyte).[6]

  • Hydrolysis (for total 3-OH-FA measurement): For the determination of total (free and esterified) 3-OH-FAs, the sample is hydrolyzed. Add 500 µL of 10 M NaOH to the sample and incubate for 30 minutes. For measuring only free 3-OH-FAs, this step is omitted.[6]

  • Acidification: Acidify the samples with 6 M HCl. For unhydrolyzed samples, add 125 µL. For hydrolyzed samples, add 2 mL.[6]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[6]

  • Drying: Dry the combined organic extracts under a gentle stream of nitrogen gas at 37°C.[6]

Derivatization

Derivatization is a critical step to increase the volatility of the 3-OH-FAs for GC-MS analysis.[5] Silylation is a common and effective method.[5][6][7]

  • Reagent Addition: To the dried extract, add 100 µL of BSTFA with 1% TMCS.[6]

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[6]

  • Cooling: Allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required depending on the specific instrument and column used.

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.[6]

  • Column: HP-5MS capillary column (or similar).[6]

  • Injection Volume: 1 µL.[6]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Ramp 2: Increase to 290°C at a rate of 15°C/min.

    • Hold at 290°C for 6 minutes.[6]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.[6]

Data Presentation

Quantitative analysis is performed by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is generated using known concentrations of the standards.

Table 1: Selected Ion Monitoring (SIM) Parameters for TMS-derivatized 3-OH-FAs
3-Hydroxy Fatty AcidCharacteristic Ion (m/z) for Native AnalyteCharacteristic Ion (m/z) for Labeled Internal Standard
3-OH-Hexanoic acid (C6)[M-CH₃]⁺[M-CH₃]⁺ + 2
3-OH-Octanoic acid (C8)[M-CH₃]⁺[M-CH₃]⁺ + 2
3-OH-Decanoic acid (C10)[M-CH₃]⁺[M-CH₃]⁺ + 2
3-OH-Dodecanoic acid (C12)[M-CH₃]⁺[M-CH₃]⁺ + 2
3-OH-Tetradecanoic acid (C14)[M-CH₃]⁺[M-CH₃]⁺ + 2
3-OH-Hexadecanoic acid (C16)[M-CH₃]⁺[M-CH₃]⁺ + 2
3-OH-Octadecanoic acid (C18)[M-CH₃]⁺[M-CH₃]⁺ + 2

Note: The specific m/z values for the [M-CH₃]⁺ fragment will depend on the chain length of the fatty acid. A common characteristic ion for the trimethylsilyl-derivatized 3-hydroxy fragment is m/z 233 for the unlabeled compound and m/z 235 for the ¹³C₂-labeled internal standard.[6]

Table 2: Assay Performance Characteristics
ParameterValueReference
Precision (Coefficient of Variation, CV)
at 0.3 µmol/L3.3–13.3%[6]
at 30 µmol/L1.0–10.5%[6]
Purity of Standards >99%[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample Spike Add Stable Isotope Internal Standards Sample->Spike Hydrolysis Hydrolysis (Optional) with NaOH Spike->Hydrolysis Acidify Acidification with HCl Hydrolysis->Acidify Extract Liquid-Liquid Extraction with Ethyl Acetate Acidify->Extract Dry Dry Down under Nitrogen Extract->Dry Derivatize Add BSTFA + 1% TMCS Dry->Derivatize Heat Heat at 80°C Derivatize->Heat GCMS Inject into GC-MS Heat->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for 3-OH-FA analysis.

Signaling Pathway Example: Plant Immunity

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) can act as microbe-associated molecular patterns (MAMPs) in plants, triggering pattern-triggered immunity (PTI).[3][4] This is initiated by the recognition of mc-3-OH-FAs by the cell-surface receptor kinase LORE.[3][4]

signaling_pathway cluster_extra Extracellular cluster_membrane Plasma Membrane cluster_intra Intracellular MAMP mc-3-OH-FA (e.g., 3-OH-C10:0) LORE LORE Receptor Kinase MAMP->LORE Binding Ca Cytosolic Ca²⁺ Influx LORE->Ca Activation ROS ROS Production LORE->ROS Activation Genes PTI Gene Expression Ca->Genes ROS->Genes Immunity Enhanced Plant Immunity Genes->Immunity

Caption: LORE-mediated plant immunity signaling.

References

Application Note and Protocol for Solid-Phase Extraction of Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the solid-phase extraction (SPE) of acyl-Coenzyme A (acyl-CoA) species from various tissue samples. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the regulation of various cellular processes.[1] Accurate quantification of the acyl-CoA pool is therefore essential for understanding metabolic pathways and for the discovery of biomarkers associated with metabolic diseases such as obesity, diabetes, and cancer.[1]

This document outlines a robust and reproducible method for the isolation and purification of acyl-CoAs, making them amenable to downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).[2][3]

Experimental Workflow

The overall experimental workflow for the solid-phase extraction of acyl-CoAs from tissues is depicted below. The process begins with tissue homogenization and culminates in the elution of purified acyl-CoAs ready for analysis.

Acyl-CoA Extraction Workflow Tissue Tissue Sample (<100 mg) Homogenization Homogenization (e.g., in KH2PO4 buffer) Tissue->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (e.g., Anion Exchange or Oligonucleotide Purification Column) Extraction->SPE Load Extract Wash Wash Steps (Remove impurities) SPE->Wash Elution Elution (e.g., Ammonium (B1175870) Hydroxide or 2-Propanol) Wash->Elution Analysis Downstream Analysis (HPLC, LC-MS/MS) Elution->Analysis

Caption: Workflow for Solid-Phase Extraction of Acyl-CoAs from Tissues.

Materials and Reagents

  • Tissues: Fresh or frozen tissue samples (e.g., liver, heart, muscle, brain).[2][4]

  • Homogenization Buffer: 100 mM KH2PO4 buffer (pH 4.9).[2]

  • Extraction Solvents:

  • Internal Standards: e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA, and heptadecanoyl-CoA.[5][6]

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange columns or oligonucleotide purification columns.[2][7]

  • Wash Buffers:

    • 2% Formic Acid

    • Methanol

  • Elution Buffers:

    • 2% Ammonium Hydroxide

    • 5% Ammonium Hydroxide

    • 2-propanol

  • Reconstitution Solvent: 50% Methanol or a mixture of Solvent A and Solvent B (see protocol).

  • Equipment:

    • Glass homogenizer

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator

    • HPLC or LC-MS/MS system

Experimental Protocol

This protocol is a compilation of established methods and should be optimized for specific tissue types and target acyl-CoA species.[2][7]

1. Sample Preparation and Homogenization:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[2]

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Add internal standards to the buffer before homogenization to correct for extraction losses.[5][6]

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-propanol and homogenize again.[2]

2. Solvent Extraction:

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of acetonitrile, vortex thoroughly for 1 minute, and sonicate for 5 minutes to ensure homogeneity.

  • Centrifuge at 1300 x g for 15 minutes at 4°C to pellet proteins and cellular debris.[7]

  • Carefully collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE):

Note: The following steps are for a weak anion exchange SPE column. If using an oligonucleotide purification column, the loading and elution conditions may differ.[2]

  • Column Conditioning: Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of water.[7]

  • Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid to remove unbound contaminants.[7]

    • Wash the column with 2.4 mL of methanol to remove lipids and other non-polar impurities.[7]

  • Elution:

    • Elute the acyl-CoAs with a two-step process. First, add 2.4 mL of 2% ammonium hydroxide.[7]

    • Follow with a second elution of 2.4 mL of 5% ammonium hydroxide.[7]

    • Alternatively, for some applications, elution can be performed with 2-propanol.[2]

  • Drying and Reconstitution:

    • Combine the eluted fractions and dry them under a gentle stream of nitrogen at room temperature.[7]

    • Reconstitute the dried extract in 100 µL of 50% methanol or a suitable solvent for your analytical method.[7]

4. Analysis:

  • Analyze the reconstituted samples by reverse-phase HPLC with UV detection (at 260 nm) or by LC-MS/MS for more sensitive and specific quantification.[2][3]

Quantitative Data Summary

The recovery of acyl-CoAs can vary depending on the tissue type and the specific extraction method used. The following table summarizes reported recovery rates from the literature.

Extraction MethodTissue Type(s)Recovery Rate (%)Reference
Solid-Phase Purification with Oligonucleotide ColumnRat Heart, Kidney, Muscle70-80%[2]
Two-Phase Extraction with Methanol and High SaltNot specified~20% (increased to 55% with acyl-CoA-binding protein)[8]
Acetonitrile/2-propanol Extraction and Anion-Exchange SPERat Liver83-90% (for SPE step)[9]

Acyl-CoA Metabolism and its Central Role

Acyl-CoAs are at the heart of lipid metabolism, linking catabolic and anabolic pathways. The diagram below illustrates the central role of acetyl-CoA, the simplest acyl-CoA, in cellular metabolism.

Acetyl-CoA Metabolism Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids (β-oxidation) FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA TCA TCA Cycle AcetylCoA->TCA FattyAcidSynth Fatty Acid Synthesis AcetylCoA->FattyAcidSynth CholesterolSynth Cholesterol Synthesis AcetylCoA->CholesterolSynth KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies

Caption: Central Role of Acetyl-CoA in Cellular Metabolism.

This protocol provides a reliable and efficient method for the extraction of acyl-CoAs from tissues, enabling researchers to accurately profile these critical metabolites and gain deeper insights into cellular metabolism and disease.

References

Revolutionizing Acyl-CoA Analysis: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism, identifying biomarkers, and developing novel therapeutics. However, the inherent instability and challenging chromatographic behavior of these molecules often hinder their precise analysis. Chemical derivatization presents a powerful strategy to overcome these analytical hurdles, enhancing sensitivity, improving chromatographic separation, and ensuring more reliable quantification. This document provides detailed application notes and protocols for two key derivatization techniques for acyl-CoA analysis by liquid chromatography-mass spectrometry (LC-MS).

Application Note 1: Phosphate (B84403) Methylation for Enhanced Acyl-CoA Profiling

Principle:

The hydrophilic phosphate groups in the coenzyme A moiety contribute significantly to poor peak shapes and analyte loss on reversed-phase liquid chromatography (LC) columns and interactions with metallic surfaces of the analytical instrumentation. Phosphate methylation, utilizing a reagent such as trimethylsilyldiazomethane (B103560) (TMSD), neutralizes the negative charges on the phosphate groups. This derivatization strategy significantly improves the chromatographic behavior of acyl-CoAs, leading to better peak shapes, increased retention on reversed-phase columns, and reduced analyte loss, ultimately enabling a more comprehensive and sensitive analysis of a wide range of acyl-CoA species, from short- to very-long-chain.[1][2]

Advantages:

  • Improved Chromatographic Performance: Results in sharper, more symmetrical peaks for a broad range of acyl-CoAs.[1][2]

  • Reduced Analyte Loss: Minimizes the interaction of the phosphate groups with glass and metallic surfaces, leading to better recovery.[1][2]

  • Comprehensive Coverage: Enables the analysis of a wide spectrum of acyl-CoAs, from free Coenzyme A to very-long-chain species (up to C25:0-CoA), in a single chromatographic run.[1][2]

  • Enhanced Sensitivity: Leads to lower limits of quantification (LOQs), with reported values in the low nanomolar range.[1]

Workflow Overview:

cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Cells/Tissues) Extraction Acyl-CoA Extraction BiologicalSample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE DriedExtract Dried Acyl-CoA Extract SPE->DriedExtract Derivatization Phosphate Methylation (TMSD) DriedExtract->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Phosphate Methylation Workflow

Experimental Protocol: Phosphate Methylation of Acyl-CoAs using TMSD

This protocol is adapted from methodologies described for the derivatization of phosphate-containing lipids and can be applied to acyl-CoA analysis.[1][2]

Materials:

  • Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetic acid, glacial

  • Internal standards (e.g., uniformly 13C-labeled acyl-CoA extracts or odd-chain acyl-CoAs)

  • Glass vials with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Extraction:

    • Extract acyl-CoAs from the biological matrix (e.g., cells or tissues) using an appropriate method, such as a mixed-mode solid-phase extraction (SPE) protocol, to ensure optimal recovery.[1][2]

    • Add internal standards to the sample prior to extraction for accurate quantification.[1]

    • Dry the purified acyl-CoA extract completely under a stream of nitrogen.

  • Derivatization Reaction:

    • Re-dissolve the dried acyl-CoA extract in 200 µL of a dichloromethane:methanol (6.5:5.2, v/v) mixture.

    • Add 10 µL of 2.0 M TMSD solution to the sample.

    • Incubate the reaction mixture for 40 minutes at room temperature.

  • Quenching the Reaction:

    • Add 1 µL of glacial acetic acid to neutralize any excess TMSD.

  • Sample Preparation for LC-MS/MS:

    • Dry the derivatized sample completely under a stream of nitrogen.

    • Reconstitute the dried, derivatized acyl-CoAs in 100 µL of methanol for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is suitable for the separation of the methylated acyl-CoAs.

  • Mobile Phases: A gradient of water and acetonitrile (B52724)/isopropanol, both containing a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate) and additive (e.g., 0.1% formic acid), can be used.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for targeted quantification. The SRM transitions should be optimized for the specific methylated acyl-CoAs of interest.

Quantitative Data: Phosphate Methylation

ParameterShort-Chain Acyl-CoAsVery-Long-Chain Acyl-CoAsReference
Limit of Quantification (LOQ) 16.9 nM4.2 nM[1]

Application Note 2: 8-(Diazomethyl) Quinoline (B57606) (8-DMQ) Derivatization for Ultrasensitive Acyl-CoA Detection

Principle:

For untargeted and low-abundance acyl-CoA profiling, achieving high sensitivity is critical. Derivatization with 8-(diazomethyl) quinoline (8-DMQ) is a chemical labeling strategy that targets the phosphate group of acyl-CoAs. This derivatization significantly enhances the ionization efficiency of the acyl-CoA molecules in mass spectrometry, leading to a substantial increase in signal intensity. This enhanced sensitivity allows for the detection and identification of a broader and more diverse range of acyl-CoA species, even those present at very low concentrations in complex biological samples.

Advantages:

  • Dramatically Increased Sensitivity: Reports indicate a 625-fold increase in detection sensitivity, enabling the analysis of low-abundance acyl-CoAs.[2]

  • Improved Peak Shapes: Similar to phosphate methylation, this derivatization improves the chromatographic behavior of acyl-CoAs.[2]

  • Facilitates Untargeted Profiling: The enhanced sensitivity allows for the discovery and annotation of a wider range of endogenous acyl-CoAs in complex matrices.[2]

Workflow Overview:

cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample Extraction Acyl-CoA Extraction BiologicalSample->Extraction Purification Purification Extraction->Purification PurifiedExtract Purified Acyl-CoA Extract Purification->PurifiedExtract Derivatization 8-DMQ Derivatization PurifiedExtract->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis & Annotation LCMS->DataAnalysis

8-DMQ Derivatization Workflow

Experimental Protocol: 8-(Diazomethyl) Quinoline (8-DMQ) Derivatization

A detailed, step-by-step experimental protocol for the 8-DMQ derivatization of acyl-CoAs is not yet widely available in the public domain. The following is a generalized procedure based on the principles of similar chemical derivatizations. Researchers should optimize the reaction conditions for their specific application.

Materials:

  • 8-(Diazomethyl) quinoline (8-DMQ) labeling reagent

  • Aprotic solvent (e.g., acetonitrile or dimethylformamide)

  • Catalyst (if required, specific to the reagent)

  • Quenching solution

  • Internal standards

  • Glass vials with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Extraction:

    • Extract and purify acyl-CoAs from the biological sample as described in the phosphate methylation protocol, ensuring the addition of appropriate internal standards.

    • Thoroughly dry the purified acyl-CoA extract under nitrogen.

  • Derivatization Reaction (General Steps):

    • Reconstitute the dried acyl-CoA extract in an appropriate volume of aprotic solvent.

    • Add the 8-DMQ labeling reagent to the sample. The optimal concentration and volume should be determined empirically.

    • If a catalyst is required, add it to the reaction mixture.

    • Incubate the reaction at a controlled temperature for a specific duration. These conditions (temperature and time) will need to be optimized to ensure complete derivatization.

  • Quenching the Reaction:

    • Stop the reaction by adding a suitable quenching solution.

  • Sample Preparation for LC-MS/MS:

    • Dry the derivatized sample under nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis:

  • Column and Mobile Phases: Similar to the phosphate methylation method, a C18 reversed-phase column with a water/organic solvent gradient is a suitable starting point.

  • Mass Spectrometry: Utilize a high-resolution mass spectrometer to take full advantage of the increased signal intensity for untargeted profiling. For targeted analysis, a triple quadrupole instrument in SRM mode can be used, with transitions optimized for the 8-DMQ-derivatized acyl-CoAs.

Quantitative Data: 8-DMQ Derivatization

ParameterValueReference
Detection Sensitivity Increase 625-fold[2]

Summary and Comparison of Derivatization Techniques

FeaturePhosphate Methylation (TMSD)8-(Diazomethyl) Quinoline (8-DMQ)No Derivatization
Primary Goal Improve chromatography, reduce analyte lossMaximize sensitivitySimplicity, direct measurement
Mechanism Neutralizes phosphate chargesAdds a highly ionizable tag to the phosphate groupAnalysis of native molecules
Key Advantage Comprehensive coverage of acyl-CoAs with improved peak shapeSignificant signal enhancement for low-abundance speciesFaster sample preparation
Primary Application Targeted quantification and broad profiling of acyl-CoAsUntargeted profiling and analysis of trace-level acyl-CoAsAnalysis of relatively abundant acyl-CoAs
Reported Sensitivity LOQs of 4.2-16.9 nM[1]625-fold increase in sensitivity[2]Generally lower than derivatization methods

References

Application Notes and Protocols for Isolating Mitochondria to Study Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. Dysregulation of FAO is implicated in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer. Studying this pathway often requires the isolation of functional mitochondria to perform ex vivo assays. This document provides detailed protocols for the isolation of mitochondria from both cultured cells and animal tissues, followed by methods to assess their fatty acid oxidation capacity.

I. Protocol for Isolation of Mitochondria

Two primary sources for mitochondrial isolation are cultured cells and animal tissues. The choice of source depends on the specific research question and experimental model.

A. Isolation of Mitochondria from Cultured Cells

This protocol is adapted from methods utilizing differential centrifugation to separate mitochondria from other cellular components.[1][2][3]

Materials:

  • Cell scrapers

  • Dounce homogenizer or syringe with a 20-gauge needle[4]

  • Microcentrifuge and refrigerated centrifuge

  • Mitochondria Isolation Buffer (MIB):

    • 225 mM Mannitol

    • 75 mM Sucrose

    • 10 mM HEPES, pH 7.4

    • 1 mM EGTA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Protease inhibitor cocktail

Procedure:

  • Cell Harvesting: Grow cells to 80-90% confluency.[2] For adherent cells, wash the monolayer twice with ice-cold PBS, then scrape the cells into a pre-chilled tube. For suspension cells, directly pellet the cells by centrifugation.

  • Centrifugation: Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspension and Swelling: Resuspend the cell pellet in 1 mL of ice-cold MIB. Allow the cells to swell on ice for 10-20 minutes.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 10-20 gentle strokes with a tight-fitting pestle to lyse the cells.[4] Alternatively, pass the suspension through a 20-gauge needle 10-15 times.[4] Monitor cell lysis under a microscope.

  • Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[3]

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[3]

  • Washing: Discard the supernatant and wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 12,000 x g for 5 minutes at 4°C.[3]

  • Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend in a minimal volume of appropriate assay buffer for downstream applications.

B. Isolation of Mitochondria from Animal Tissue (e.g., Mouse Liver)

This protocol is a standard procedure for isolating mitochondria from soft tissues like the liver.[5][6][7]

Materials:

  • Surgical scissors and forceps

  • Glass-Teflon Potter-Elvehjem homogenizer[6]

  • Refrigerated centrifuge

  • Mitochondrial Isolation Buffer for Tissue (MIB-T):

    • 220 mM Mannitol

    • 70 mM Sucrose

    • 10 mM HEPES, pH 7.4

    • 1 mM EGTA

    • 2 mg/mL Bovine Serum Albumin (BSA), fatty acid-free

  • Wash Buffer (MIB-T without BSA)

  • Protease inhibitor cocktail

Procedure:

  • Tissue Excision: Euthanize the animal according to approved protocols. Quickly excise the liver and place it in ice-cold MIB-T.

  • Mincing and Washing: Mince the tissue into small pieces using scissors. Wash the tissue pieces several times with MIB-T to remove excess blood.

  • Homogenization: Transfer the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with 5-10 volumes of MIB-T. Homogenize with 5-10 passes at a low speed.[5]

  • Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 700 x g for 10 minutes at 4°C to remove debris, nuclei, and unbroken cells.[5]

  • High-Speed Centrifugation: Filter the supernatant through two layers of cheesecloth into a new tube. Centrifuge the filtrate at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[5]

  • Washing: Discard the supernatant. Resuspend the pellet in Wash Buffer and centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Final Pellet: Discard the supernatant. The pellet contains the isolated mitochondria. Resuspend in a suitable buffer for subsequent analysis.

II. Protocols for Studying Fatty Acid Oxidation

The functional capacity of isolated mitochondria to oxidize fatty acids can be assessed by measuring their oxygen consumption rate (OCR).

A. High-Resolution Respirometry

This method provides real-time measurement of oxygen consumption in isolated mitochondria.[8]

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Respiration Buffer (e.g., MiR05)

  • Substrates and inhibitors:

    • Fatty acid substrate (e.g., Palmitoyl-L-carnitine, 5 mM stock)

    • Malate (B86768) (2 M stock)

    • ADP (0.5 M stock)

    • Etomoxir (inhibitor of CPT1, 10 mM stock)

    • Rotenone (B1679576) (Complex I inhibitor, 0.5 mM stock)

    • Antimycin A (Complex III inhibitor, 2.5 mM stock)

Procedure:

  • Instrument Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add 2 mL of pre-warmed (37°C) Respiration Buffer to the chambers.

  • Mitochondria Loading: Add a specific amount of isolated mitochondria (typically 0.05-0.2 mg/mL protein) to each chamber. Allow the signal to stabilize.

  • Substrate Addition (State 2): Add malate (final concentration 2 mM) and the fatty acid substrate (e.g., Palmitoyl-L-carnitine, final concentration 10 µM). This measures the LEAK respiration (non-phosphorylating).

  • ADP Addition (State 3): Add ADP (final concentration 2.5 mM) to stimulate oxidative phosphorylation (OXPHOS), representing the maximal coupled respiration.

  • Inhibitor Addition:

    • To confirm FAO-driven respiration, add Etomoxir (final concentration 200 µM). A decrease in OCR indicates inhibition of fatty acid import.

    • To assess the contribution of other pathways, sequential additions of inhibitors like rotenone and antimycin A can be performed to shut down the electron transport chain.

  • Data Analysis: The software calculates the oxygen consumption rate in real-time. Compare the OCR under different respiratory states.

B. Seahorse XF Fatty Acid Oxidation Assay

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in a multi-well plate format, allowing for higher throughput analysis.[9][10]

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Seahorse XF Base Medium supplemented with L-glutamine

  • Fatty Acid Substrate: Palmitate-BSA conjugate[11]

  • L-Carnitine

  • Inhibitors: Etomoxir, Oligomycin, FCCP, Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[12]

  • Assay Preparation: The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator.[12]

  • Medium Exchange: On the day of the assay, remove the growth medium and wash the cells with pre-warmed assay medium (Seahorse XF Base Medium supplemented with L-carnitine and glucose, if desired).[13][14] Add the final assay medium containing the Palmitate-BSA substrate to the wells.[9]

  • Incubation: Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.[13]

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. After an initial measurement of basal OCR, inject compounds from the pre-loaded cartridge in sequence:

    • Port A: Vehicle or test compound.

    • Port B: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).

    • Port C: FCCP (an uncoupler to measure maximal respiration).

    • Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).

  • Data Analysis: The Seahorse XF software calculates OCR in real-time. A decrease in OCR after the addition of Etomoxir (in a separate experiment or as the first injection) indicates inhibition of FAO.[9]

III. Data Presentation

Table 1: Typical Centrifugation Parameters for Mitochondrial Isolation

StepCentrifugation Speed (x g)Time (minutes)Temperature (°C)Purpose
Cultured Cells
Cell Pelleting60054Harvest cells
Nuclear/Debris Removal700104Pellet nuclei and unbroken cells[3]
Mitochondrial Pelleting12,000154Pellet mitochondria[3]
Mitochondrial Wash12,00054Wash mitochondrial pellet[3]
Animal Tissue (Liver)
Debris Removal700104Pellet debris and nuclei[5]
Mitochondrial Pelleting14,000104Pellet mitochondria[5]
Mitochondrial Wash10,000104Wash mitochondrial pellet[5]

Table 2: Example Data from a Seahorse XF Fatty Acid Oxidation Assay

TreatmentBasal OCR (pmol/min)OCR after Etomoxir (pmol/min)% Inhibition of FAO-dependent OCR
Vehicle Control150 ± 1080 ± 547%
Drug X (1 µM)120 ± 875 ± 637.5%
Drug Y (10 µM)90 ± 778 ± 413.3%

Note: Data are hypothetical and for illustrative purposes only.

IV. Visualizations

Experimental_Workflow cluster_isolation Mitochondrial Isolation cluster_assay Fatty Acid Oxidation Assay start Start: Cultured Cells or Animal Tissue homogenization Homogenization start->homogenization low_speed_cent Low-Speed Centrifugation (pellet nuclei/debris) homogenization->low_speed_cent high_speed_cent High-Speed Centrifugation (pellet mitochondria) low_speed_cent->high_speed_cent Supernatant wash Wash Mitochondria high_speed_cent->wash isolated_mito Isolated Mitochondria wash->isolated_mito assay_start Start Assay: Add Substrates (Fatty Acid + Malate) isolated_mito->assay_start measure_basal Measure Basal OCR (State 2) assay_start->measure_basal add_adp Add ADP measure_basal->add_adp measure_active Measure Active Respiration (State 3) add_adp->measure_active add_inhibitor Add Inhibitor (e.g., Etomoxir) measure_active->add_inhibitor measure_inhibited Measure Inhibited OCR add_inhibitor->measure_inhibited end_assay Data Analysis measure_inhibited->end_assay

Caption: Experimental workflow for isolating mitochondria and measuring fatty acid oxidation.

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA Fatty Acyl-CoA LCFA->Acyl_CoA Acyl-CoA Synthetase Acyl_Carnitine Fatty Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT1 (Etomoxir Inhibition) Mito_Acyl_CoA Fatty Acyl-CoA Acyl_Carnitine->Mito_Acyl_CoA CPT2 Beta_Oxidation β-Oxidation Spiral Mito_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ETC Electron Transport Chain (ETC) Beta_Oxidation->ETC FADH₂ NADH TCA TCA Cycle Acetyl_CoA->TCA TCA->ETC FADH₂ NADH H2O H₂O ETC->H2O O2 O₂ O2->ETC

Caption: Signaling pathway of mitochondrial fatty acid oxidation.

References

Application Notes and Protocols: (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the use of (S)-3-Hydroxy-9Z,12Z-Octadecadienoyl-CoA as an analytical standard. This long-chain fatty acyl-CoA is an important intermediate in the beta-oxidation of linoleic acid. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and analytical biochemistry. The protocols provided are based on established methods for the analysis of long-chain fatty acyl-CoAs and may require optimization for specific experimental conditions.

Chemical and Physical Properties

This compound is a coenzyme A thioester of a hydroxylated unsaturated fatty acid. Its properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₃₉H₆₆N₇O₁₈P₃SInferred from related compounds
Molecular Weight 1045.96 g/mol [1]
Appearance White to off-white solidTypical for acyl-CoAs
Solubility Soluble in aqueous buffers (e.g., phosphate, TRIS) and polar organic solvents (e.g., methanol, acetonitrile).General knowledge
Purity (Typical) ≥95% (as determined by HPLC)Typical for analytical standards
Storage Store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bonds.[2]General knowledge for unsaturated lipids

Applications

  • Enzyme Substrate: this compound is a substrate for enzymes in the fatty acid beta-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase.[3]

  • Analytical Standard: Use as a standard for the identification and quantification of this metabolite in biological samples using techniques such as HPLC and LC-MS/MS.

  • Metabolic Studies: Investigate the metabolism of linoleic acid and other unsaturated fatty acids.[4][5]

Metabolic Pathway

This compound is an intermediate in the mitochondrial beta-oxidation of linoleic acid. The pathway involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂.[6][7][8]

fatty_acid_beta_oxidation Linoleoyl-CoA Linoleoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Linoleoyl-CoA->Enoyl-CoA_Hydratase Hydration S_3_Hydroxy_9Z_12Z_Octadecadienoyl_CoA S_3_Hydroxy_9Z_12Z_Octadecadienoyl_CoA Enoyl-CoA_Hydratase->S_3_Hydroxy_9Z_12Z_Octadecadienoyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3_Hydroxyacyl_CoA_Dehydrogenase S_3_Hydroxy_9Z_12Z_Octadecadienoyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase Oxidation (NAD+ -> NADH) 3_Ketoacyl_CoA 3_Ketoacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Thiolysis (+ CoA-SH) Myristoyl-CoA Myristoyl-CoA Thiolase->Myristoyl-CoA Acetyl_CoA Acetyl_CoA Thiolase->Acetyl_CoA

Beta-oxidation of Linoleoyl-CoA.

Experimental Protocols

Sample Preparation and Handling

Unsaturated fatty acyl-CoAs are susceptible to oxidation and hydrolysis. Handle samples on ice and use pre-cooled solvents.[2] For long-term storage, it is recommended to aliquot the standard to avoid repeated freeze-thaw cycles.

Quantification by UV-Vis Spectroscopy

A common method for estimating the concentration of acyl-CoA solutions is by measuring the absorbance of the adenine (B156593) ring at 260 nm.

Protocol:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0).

  • Dilute the stock solution to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance at 260 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for adenine of 16,400 M⁻¹cm⁻¹.

ParameterValue
Wavelength (λ) 260 nm
Molar Extinction Coefficient (ε) 16,400 M⁻¹cm⁻¹
Path Length (b) 1 cm (standard cuvette)
Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for purity assessment and quantification. Reversed-phase chromatography is the most common method for separating acyl-CoAs.[9][10]

Instrumentation and Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 75 mM KH₂PO₄, pH 5.3
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Injection Volume 10-20 µL

Protocol:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B).

  • Inject the sample.

  • Run the gradient elution.

  • Monitor the absorbance at 260 nm. The retention time will be specific to the compound and the exact conditions.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard (S)-3-Hydroxy-9Z,12Z- Octadecadienoyl-CoA Dilution Dilute in Mobile Phase A Standard->Dilution Injection Inject Sample Dilution->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector (260 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC Analysis Workflow.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of long-chain fatty acyl-CoAs in complex biological matrices.[11][12][13]

Sample Extraction from Biological Matrices:

  • Homogenize tissue samples in a cold solution of 0.1 M KH₂PO₄ and 2-propanol.

  • Add an internal standard (e.g., heptadecanoyl-CoA).

  • Precipitate proteins by adding saturated ammonium (B1175870) sulfate (B86663) and acetonitrile.

  • Centrifuge to pellet the precipitate.

  • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to concentrate the acyl-CoAs.

  • Elute the acyl-CoAs and evaporate the solvent under nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Conditions
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 1046.0
Product Ion (Q3) m/z (Specific fragments to be determined empirically)
Collision Energy To be optimized for the specific instrument and compound

MRM Transitions for Long-Chain Acyl-CoAs: A common characteristic fragmentation of acyl-CoAs is the neutral loss of 507 Da (the phosphopantetheine moiety).[11] Therefore, a neutral loss scan can be used for discovery, and specific precursor-product ion transitions for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 1046.0To be determined
Palmitoyl-CoA (C16:0) 1004.6497.6
Oleoyl-CoA (C18:1) 1030.6523.6
Linoleoyl-CoA (C18:2) 1028.6521.6

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal Intensity - Sample degradation- Poor ionization efficiency- Prepare fresh samples- Optimize ESI source parameters- Check mobile phase pH
Peak Tailing in HPLC - Secondary interactions with the column- Add a small amount of acid (e.g., acetic acid) to the mobile phase- Use a different column chemistry
Poor Reproducibility - Inconsistent sample preparation- Instrument variability- Use an internal standard- Ensure consistent extraction efficiency- Perform regular instrument maintenance and calibration
Oxidation of the Standard - Improper storage or handling- Store under inert gas at low temperatures- Add an antioxidant (e.g., BHT) to solvents if compatible with the analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Acyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact acyl-CoA analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of acyl-CoA analysis by LC-MS/MS, this can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of acyl-CoAs.[3]

Q2: What are the primary sources of matrix effects in acyl-CoA analysis from biological samples?

A: The most significant contributors to matrix effects in biological matrices like plasma, serum, and tissue homogenates are endogenous phospholipids (B1166683) from cell membranes.[1] Other potential sources include salts, proteins, metabolites, and co-administered drugs. The complexity of the sample matrix directly influences the severity of these effects.

Q3: How can I determine if my acyl-CoA analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of your acyl-CoA standard is infused into the mass spectrometer after the analytical column.[4][5] A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[6]

  • Post-Extraction Spike: This quantitative method compares the response of an acyl-CoA standard in a neat solution to the response of the same standard spiked into a blank, extracted matrix.[4] The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.

Q4: What is the best way to compensate for matrix effects?

A: The gold standard for correcting for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte.[7] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the SIL-IS provides accurate quantification.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your acyl-CoA mass spectrometry experiments.

Issue 1: Poor reproducibility and accuracy in acyl-CoA quantification.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Use the post-column infusion or post-extraction spike method to confirm the presence and extent of matrix effects.

    • Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[9]

    • Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS): If not already in use, SIL-IS are highly recommended to correct for matrix effects.[7] The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach can be used to biosynthetically generate a wide range of labeled acyl-CoA standards.[3][8]

    • Chromatographic Separation: Modify your LC gradient to better separate acyl-CoAs from the regions of significant ion suppression.

Issue 2: Low signal intensity (ion suppression) for my target acyl-CoAs.

  • Possible Cause: Co-elution of phospholipids or other matrix components that suppress the ionization of your analytes.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Switch from a simple protein precipitation method to a more robust technique like Solid-Phase Extraction (SPE) specifically designed for phospholipid removal.

    • Adjust Chromatography:

      • Modify the gradient to separate the analytes from the phospholipid elution zone.

      • Consider using a different column chemistry that provides better retention and separation of acyl-CoAs from interfering species.

    • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[4]

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of acyl-CoAs and the extent of matrix effects. Below is a comparison of common techniques.

Sample Preparation MethodKey StrengthsKey LimitationsTypical RecoveryMatrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, and inexpensive.[10]Does not effectively remove phospholipids, leading to significant matrix effects.[11]Variable, can be lower for some acyl-CoAs due to co-precipitation.Poor
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT if the solvent system is optimized.Can be labor-intensive and may have lower recovery for a broad range of acyl-CoAs.70-80% (for long-chain acyl-CoAs with optimized methods)[12]Moderate
Solid-Phase Extraction (SPE) Excellent for sample cleanup and significant reduction of matrix effects, especially from phospholipids.[9][13]More time-consuming and costly than PPT.[9]83-90%[14]Excellent

Experimental Protocols

Protocol 1: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and reduced matrix effects.[9]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate, pH 6.7) mixed with an organic solvent like acetonitrile/isopropanol.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by equilibration with 1 mL of the sample homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a high-aqueous buffer followed by 1 mL of a lower percentage organic solvent to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using 1 mL of a high percentage of organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.

Protocol 2: Acyl-CoA Extraction using Protein Precipitation (PPT)

This method is rapid but may result in significant matrix effects.[9]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start: Experiment cluster_assess Assessment cluster_remedy Remediation Strategies cluster_end Outcome Start Poor Reproducibility or Low Signal Intensity Assess Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->Assess Identify Issue Optimize_Sample_Prep Optimize Sample Preparation (e.g., switch to SPE) Assess->Optimize_Sample_Prep Matrix Effects Confirmed Use_SIL_IS Incorporate Stable Isotope- Labeled Internal Standards Assess->Use_SIL_IS Matrix Effects Confirmed Modify_LC Modify Chromatographic Separation Assess->Modify_LC Matrix Effects Confirmed End Improved Data Quality: Accurate & Reproducible Acyl-CoA Quantification Optimize_Sample_Prep->End Use_SIL_IS->End Modify_LC->End Sample_Prep_Comparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output for LC-MS/MS Sample Biological Sample (Plasma, Tissue, Cells) PPT Protein Precipitation (PPT) - Fast, simple - High matrix effects Sample->PPT LLE Liquid-Liquid Extraction (LLE) - Moderate cleanup - Can be complex Sample->LLE SPE Solid-Phase Extraction (SPE) - Excellent cleanup - Low matrix effects Sample->SPE Analysis Acyl-CoA Analysis PPT->Analysis Higher Risk of Inaccurate Data LLE->Analysis Improved Data Quality SPE->Analysis Highest Data Quality

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) thioesters by electrospray ionization mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to overcome common challenges, with a primary focus on minimizing ion suppression.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your ESI-MS analysis of acyl-CoAs.

Why is my acyl-CoA signal weak or non-existent?

A weak or absent signal for your acyl-CoA analytes can be alarming. The issue can stem from sample stability, sample preparation, chromatography, or mass spectrometer settings.

Possible Causes & Solutions:

  • Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. Ensure your samples are kept on ice or at 4°C during preparation and stored at -80°C for long-term stability. Reconstitute dried extracts in a suitable solvent like 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) to maintain stability.[1]

  • Inefficient Extraction: The recovery of acyl-CoAs is highly dependent on the extraction method. For complex matrices like tissues, a simple protein precipitation may not be sufficient.

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and concentrating acyl-CoAs, which can significantly reduce matrix effects and improve signal intensity.[2][3] Recoveries of 70-80% and even up to 93-104% have been reported for various acyl-CoAs from tissues using SPE.[4][5]

    • Liquid-Liquid Extraction (LLE): While potentially less efficient for broad acyl-CoA recovery compared to SPE, LLE can be effective for certain applications.

  • Poor Ionization Efficiency: The composition of your mobile phase is critical for efficient ionization.

    • Mobile Phase Modifiers: The use of volatile salts like ammonium acetate or ammonium formate (B1220265) (e.g., 10 mM) can improve ionization and peak shape.[6] For positive ion mode, a small amount of a weak acid like formic acid (0.1%) can enhance protonation.[6]

    • Ion-Pairing Reagents: For short-chain acyl-CoAs, ion-pairing reagents can improve retention and separation on reversed-phase columns. However, be aware that non-volatile ion-pairing reagents are not MS-compatible and even volatile ones can sometimes suppress the signal.

  • Suboptimal Mass Spectrometer Parameters: Ensure your MS settings are optimized for your specific acyl-CoA analytes. This includes selecting the correct precursor and product ions for multiple reaction monitoring (MRM) and optimizing the collision energy.

  • Choice of Ionization Mode: For many acyl-CoAs, positive ion mode has been shown to be more sensitive than negative ion mode.[7] However, the optimal mode can be compound-dependent, so it's worth testing both.

Why are my acyl-CoA peak areas inconsistent and my results not reproducible?

Inconsistent peak areas are a common sign of ion suppression, which can vary between samples due to differences in the matrix composition.

Possible Causes & Solutions:

  • Matrix Effects: Co-eluting matrix components, such as phospholipids (B1166683), can compete with your acyl-CoAs for ionization, leading to signal suppression.[3]

    • Improve Sample Cleanup: As mentioned above, employing a more rigorous sample preparation method like SPE is crucial for removing interfering matrix components.[2][8]

    • Optimize Chromatography: Adjusting your LC gradient can help separate your analytes of interest from the regions where matrix components elute. A shallower gradient can improve resolution. Utilizing a different column chemistry, such as HILIC, can also be beneficial as it separates compounds based on polarity, which can be orthogonal to reversed-phase separations and help to separate acyl-CoAs from less polar lipids.[9][10][11][12]

  • Use of an Appropriate Internal Standard: To compensate for variations in extraction efficiency and ion suppression, it is essential to use an internal standard.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for quantitative analysis. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate correction.[13][14][15][16][17] You can generate a mixture of labeled acyl-CoA standards by culturing cells in media containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate.[13][14][15][16][17]

  • Carryover: Acyl-CoAs can be "sticky" and prone to carryover in the LC system, leading to inconsistent results.

    • Injector and Column Wash: Implement a robust wash protocol for your autosampler needle and injection port. A wash step with a strong organic solvent at the end of your gradient can help clean the column between injections. Some methods incorporate a phosphoric acid wash to reduce peak tailing and carryover.[18]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for acyl-CoA analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of the analyte of interest (in this case, acyl-CoAs) is reduced by the presence of other co-eluting molecules from the sample matrix.[3] This is a significant problem because it leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility. Acyl-CoA analysis is particularly susceptible to ion suppression due to the complex biological matrices from which they are often extracted, which contain high concentrations of other lipids and metabolites.

Q2: What are the most common sources of ion suppression in acyl-CoA ESI-MS?

A2: The most common sources of ion suppression in biological samples are phospholipids from cell membranes. These molecules are often present at high concentrations and can co-elute with acyl-CoAs, competing for ionization in the ESI source. Other sources include salts from buffers used during sample preparation and other endogenous metabolites.

Q3: Should I use positive or negative ion mode for acyl-CoA analysis?

A3: While the optimal ionization mode can be compound-dependent, for many long-chain acyl-CoAs, positive ion mode has been reported to be more sensitive.[7] In positive ESI mode, acyl-CoAs typically form protonated molecules [M+H]⁺. It is always recommended to test both positive and negative ion modes during method development to determine the best approach for your specific acyl-CoAs of interest.

Q4: What type of LC column is best for acyl-CoA analysis?

A4: The choice of LC column depends on the chain length of the acyl-CoAs you are analyzing.

  • Reversed-Phase (C18, C8): These are the most commonly used columns for the separation of medium to long-chain acyl-CoAs. Separation is based on the hydrophobicity of the acyl chain.[7][19]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a good alternative, especially for short-chain, more polar acyl-CoAs. It provides a different selectivity compared to reversed-phase and can be effective at separating acyl-CoAs from interfering phospholipids.[9][10][11][12]

Q5: How can I confirm that ion suppression is affecting my analysis?

A5: A common method to assess ion suppression is the post-extraction addition experiment. In this experiment, you compare the signal of a known amount of your acyl-CoA standard in a clean solvent to the signal of the same amount of standard spiked into a blank sample extract (a sample that has gone through the entire extraction procedure but does not contain the analyte). A lower signal in the sample extract compared to the clean solvent indicates the presence of ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Recovery
Sample Preparation MethodAnalyte/MatrixReported RecoveryReference
Solid-Phase Extraction (SPE)Various Acyl-CoAs from Rat Liver93-104%[5]
Modified Solvent Extraction with SPELong-chain Acyl-CoAs from Rat Heart, Kidney, Muscle70-80%[4]
Solid-Phase Extraction (SPE)Ten fatty acyl-CoAs from various tissues60-140% (depending on analyte and tissue)[20]
Protein Precipitation (PPT)General observationRemoves proteins but not phospholipids, leading to significant matrix effects.[21]
Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis

This table provides an example of LC-MS/MS parameters that can be used as a starting point for method development. Optimization will be required for your specific instrument and analytes.

ParameterSettingReference
LC Column Reversed-phase C8, 1.7 µm, 2.1 x 150 mm[19]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[19]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[19]
Flow Rate 0.4 mL/min[19]
Gradient 20% B to 45% B in 2.8 min, then to 25% B in 0.2 min, then to 65% B in 1 min, then back to 20% B[19]
Ionization Mode Positive Electrospray Ionization (ESI+)[7][19]
MS Analysis Multiple Reaction Monitoring (MRM)[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue

This protocol is a robust method for extracting and cleaning up acyl-CoAs from tissue samples, which helps to minimize ion suppression.

Materials:

  • Frozen tissue sample (~40 mg)[19]

  • Homogenizer

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9[19]

  • Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)[19]

  • Heptadecanoyl-CoA (or other appropriate internal standard)[19]

  • SPE cartridges (e.g., weak anion exchange)

  • Methanol

  • Deionized Water

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide

Procedure:

  • Homogenization: In a pre-chilled tube, add ~40 mg of frozen tissue to 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of the acetonitrile:isopropanol:methanol mixture containing your internal standard. Homogenize the tissue thoroughly on ice.[19]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • SPE Column Conditioning: Condition the SPE column by passing 3 mL of methanol through it, followed by 3 mL of deionized water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid.

    • Wash the column with 2.4 mL of methanol.

  • Elution:

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Drying and Reconstitution: Combine the elution fractions and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol in 50 mM ammonium acetate for LC-MS analysis.[1]

Mandatory Visualization

Troubleshooting_Workflow start Start: Weak or Inconsistent Acyl-CoA Signal check_ms Is the MS instrument performing optimally? (Check with a standard compound) start->check_ms check_sample_prep Is your sample preparation adequate? check_ms->check_sample_prep Yes fix_ms Troubleshoot MS: - Clean ion source - Calibrate instrument - Optimize MS parameters check_ms->fix_ms No check_chromatography Is your chromatography optimized? check_sample_prep->check_chromatography Yes improve_sample_prep Improve Sample Prep: - Use Solid-Phase Extraction (SPE) - Ensure sample stability (low temp, correct pH) check_sample_prep->improve_sample_prep No check_is Are you using an appropriate internal standard? check_chromatography->check_is Yes optimize_chromatography Optimize Chromatography: - Adjust gradient to separate from matrix - Try a different column (e.g., HILIC) - Use appropriate mobile phase modifiers check_chromatography->optimize_chromatography No use_sil_is Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) check_is->use_sil_is No end Problem Solved: Reliable Acyl-CoA Signal check_is->end Yes fix_ms->check_ms improve_sample_prep->check_sample_prep optimize_chromatography->check_chromatography use_sil_is->end

Caption: A troubleshooting workflow for weak or inconsistent acyl-CoA signals.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis homogenization Homogenization Tissue + Extraction Buffer + IS centrifugation Centrifugation Pellet cellular debris homogenization->centrifugation supernatant Supernatant Collection Contains acyl-CoAs centrifugation->supernatant loading Sample Loading Supernatant onto column supernatant->loading conditioning Conditioning Methanol equilibration Equilibration Water conditioning->equilibration equilibration->loading washing Washing Remove impurities (e.g., 2% Formic Acid) loading->washing elution Elution Elute acyl-CoAs (e.g., Ammonium Hydroxide) washing->elution drying Drying Evaporate eluate elution->drying reconstitution Reconstitution In appropriate solvent drying->reconstitution lcms LC-MS Analysis reconstitution->lcms

Caption: The experimental workflow for acyl-CoA extraction using SPE.

References

Technical Support Center: Absolute Quantification of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the absolute quantification of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the absolute quantification of acyl-CoAs?

A1: The absolute quantification of acyl-CoAs is challenging due to several factors:

  • Inherent Instability : The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic degradation, making them unstable during sample preparation and analysis.[1][2]

  • Diverse Physicochemical Properties : Acyl-CoAs span a wide range of polarities and chain lengths, from short-chain, water-soluble species to long-chain, hydrophobic molecules. This diversity makes it difficult to develop a single extraction and analytical method with optimal performance for all species.[3][4][5]

  • Low Endogenous Concentrations : Many acyl-CoA species are present at very low concentrations in biological samples, often in the sub-micromolar range, requiring highly sensitive analytical techniques.[4][6]

  • Matrix Effects : Biological samples are complex matrices containing numerous compounds that can co-elute with acyl-CoAs and interfere with their ionization in mass spectrometry, leading to signal suppression or enhancement and inaccurate quantification.[3][7]

  • Lack of Commercial Standards : The availability of a comprehensive set of high-quality, stable isotope-labeled internal standards for all acyl-CoA species is limited, which is crucial for accurate absolute quantification.[2]

Q2: Why is the choice of extraction method so critical for acyl-CoA analysis?

A2: The extraction method is a critical step that significantly impacts the accuracy and reproducibility of acyl-CoA quantification. An ideal extraction method should efficiently lyse cells or tissues, quench enzymatic activity to prevent analyte degradation, and effectively solubilize all acyl-CoA species of interest while minimizing the co-extraction of interfering substances.[4][8] Different methods, such as protein precipitation with trichloroacetic acid (TCA) or organic solvents, and solid-phase extraction (SPE), exhibit varying efficiencies and selectivities for different acyl-CoA species.[8][9][10] For example, a mixed organic-aqueous solvent may be suitable for a broader range of acyl-CoAs.[4][11]

Q3: How can I minimize the degradation of acyl-CoAs during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures throughout the sample preparation process.[1] Key recommendations include:

  • Rapid Quenching : Immediately freeze-clamp tissues in liquid nitrogen to halt metabolic activity.[4]

  • Cold Environment : Keep samples on ice or at 4°C at all times.[1]

  • Acidic Conditions : The use of acids like trichloroacetic acid (TCA) or perchloric acid in the extraction buffer can help stabilize the thioester bond and precipitate proteins that may have enzymatic activity.[1][4]

Q4: What is the role of an internal standard in absolute quantification?

A4: An internal standard (IS) is essential for accurate absolute quantification as it is added to the sample at a known concentration at the beginning of the workflow. The IS helps to correct for variability introduced during sample preparation, extraction, and analysis, including analyte loss and matrix effects.[12] The ideal internal standard is a stable isotope-labeled version of the analyte of interest, as it has nearly identical chemical and physical properties.[1][13][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Signal Intensity in LC-MS/MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Analyte Adsorption The phosphate (B84403) groups on acyl-CoAs can interact with metal surfaces in the LC system, leading to peak tailing and signal loss.[5] Solution: Use PEEK tubing and fittings, or a system with a biocompatible flow path. Passivating the column and system with an acidic wash between injections can also help.[3]
Suboptimal Chromatography Co-elution of isomers or inadequate separation from matrix components can affect peak shape and intensity.[6] Solution: Optimize the chromatographic method. For a broad range of acyl-CoAs, a combination of reversed-phase (for long-chain species) and hydrophilic interaction liquid chromatography (HILIC) (for short-chain species) may be necessary.[3] Ion-pairing agents can also improve peak shape for these anionic molecules.[10]
In-source Fragmentation/Degradation Acyl-CoAs can be thermally labile and may degrade in the mass spectrometer's ion source. Solution: Optimize ion source parameters such as temperature and voltages to minimize in-source fragmentation.
Improper Sample pH The pH of the final sample extract can affect chromatographic retention and ionization efficiency. Solution: Ensure the final sample pH is compatible with the mobile phase and promotes optimal ionization for the chosen polarity (positive or negative ion mode).
Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction efficiency and analyte degradation between samples. Solution: Standardize the entire sample preparation workflow. Ensure precise timing, temperature control, and thorough homogenization. Add a stable isotope-labeled internal standard at the very beginning of the process to account for sample-to-sample variations.[1][13]
Significant Matrix Effects Differential signal suppression or enhancement across samples.[3][7] Solution: Use matrix-matched calibration curves prepared in a blank matrix similar to the study samples.[3] If a true blank matrix is unavailable, use a surrogate matrix. Stable isotope-labeled internal standards that co-elute with the analytes are the most effective way to compensate for matrix effects.[13]
Sample Instability Degradation of acyl-CoAs in the autosampler.[15] Solution: Keep the autosampler at a low temperature (e.g., 4°C). Limit the time samples are in the autosampler before injection. Evaluate the stability of acyl-CoAs in the final extraction solvent over time.[11]

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Tissues for LC-MS/MS

This protocol is a general guideline and may require optimization for specific tissue types and target acyl-CoA species.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v)[4]

  • Internal standard solution (containing stable isotope-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge (capable of 4°C and >14,000 x g)

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue and keep it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a liquid nitrogen-pre-chilled mortar and pestle or a cryo-grinder.

  • Transfer the frozen powder to a pre-chilled tube.

  • Add a 20-fold excess (v/w) of the pre-chilled extraction solvent containing the internal standards to the tissue powder.[4]

  • Immediately homogenize the sample on ice until a uniform suspension is achieved.

  • Vortex the homogenate for 1 minute.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Acetyl-CoA in HepG2 Cells

Extraction MethodAcetyl-CoA Concentration (pmol/million cells)Reference
Cold MethanolLower Yield[14]
Trichloroacetic Acid (TCA)Higher Yield[14]

Table 2: Limits of Quantification (LOQs) for Different Acyl-CoA Species using a Derivatization-based LC-MS/MS Method

Acyl-CoA TypeLOQ (nM)Reference
Short-chain16.9[5]
Very-long-chain4.2[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Frozen Tissue Sample grinding Cryo-grinding tissue->grinding extraction Addition of Extraction Solvent + Internal Standards grinding->extraction homogenization Homogenization on Ice extraction->homogenization centrifugation Centrifugation (4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for acyl-CoA quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Quantitative Reproducibility instability Analyte Instability start->instability matrix Matrix Effects start->matrix extraction_var Extraction Variability start->extraction_var cold_acid Work Cold & Acidic instability->cold_acid is Use Stable Isotope IS matrix->is matrix_match Matrix-Matched Calibration matrix->matrix_match extraction_var->is spe Optimize SPE extraction_var->spe

Caption: Troubleshooting logic for poor reproducibility.

References

Technical Support Center: Method Validation for Novel Acyl-CoA Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of novel analytical techniques for acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating a novel acyl-CoA analytical method?

A1: Based on international guidelines such as ICH Q2(R1), the core validation parameters for analytical procedures include:[1][2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Q2: My acyl-CoA standards are degrading quickly. How can I improve their stability?

A2: Acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions.[4] To mitigate degradation:

  • pH Control: Maintain a slightly acidic pH (around 4-6) for stock solutions and during sample preparation, as the thioester bond is susceptible to hydrolysis at neutral or alkaline pH.

  • Low Temperature: Prepare and store standards and samples at low temperatures (4°C or on ice) during the experiment and store them at -80°C for long-term storage.

  • Antioxidants: Consider the addition of antioxidants like dithiothreitol (B142953) (DTT) to prevent oxidation.

  • Solvent Choice: Prepare stock solutions in a solvent mixture that minimizes degradation. For instance, a mix of ammonium (B1175870) acetate, methanol, and water has been used.[5]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to minimize them?

A3: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting substances from the sample matrix, are a common challenge in acyl-CoA analysis.[6][7] Strategies to mitigate matrix effects include:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is the most effective way to compensate for matrix effects.[6][8] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

  • Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize the chromatographic method to separate the acyl-CoAs from the majority of matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as close as possible to the study samples to mimic the matrix effects.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) in Chromatography

Poor peak shape can compromise the resolution and integration of peaks, leading to inaccurate quantification.

  • Potential Cause: Column contamination or degradation.

  • Troubleshooting Steps:

    • Flush the column with a strong solvent to remove contaminants.

    • If the problem persists, consider replacing the column.

    • Ensure the mobile phase pH is compatible with the column chemistry to prevent silica (B1680970) dissolution.[9]

  • Potential Cause: Inappropriate injection solvent.

  • Troubleshooting Steps:

    • The injection solvent should be weaker than or similar in strength to the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.[9]

  • Potential Cause: Extra-column effects.

  • Troubleshooting Steps:

    • Minimize the length and internal diameter of tubing connecting the injector, column, and detector.

    • Ensure all fittings are properly connected to avoid dead volumes.[9]

Issue 2: Low Recovery of Acyl-CoAs During Sample Extraction

Low and variable recovery can lead to underestimation of acyl-CoA concentrations.

  • Potential Cause: Inefficient extraction solvent.

  • Troubleshooting Steps:

    • Optimize the extraction solvent system. A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) followed by an aqueous buffer has been shown to be effective for a wide range of acyl-CoAs.[10] A combination of acetonitrile, methanol, and water has also been successfully used.[5]

    • Evaluate different solvent-to-tissue ratios to ensure complete extraction.

  • Potential Cause: Adsorption of analytes to surfaces.

  • Troubleshooting Steps:

    • Use low-adsorption vials and pipette tips.

    • Consider derivatization of the phosphate (B84403) groups on the acyl-CoAs to reduce their affinity for glass and metallic surfaces.[11]

  • Potential Cause: Incomplete cell lysis or tissue homogenization.

  • Troubleshooting Steps:

    • Ensure thorough homogenization of tissues, often performed on ice to minimize enzymatic degradation.

    • For cultured cells, evaluate different lysis methods (e.g., sonication, freeze-thaw cycles) to ensure complete release of intracellular acyl-CoAs.

Data Presentation

Table 1: Method Validation Parameters for a Novel Acyl-CoA LC-MS/MS Method

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Accuracy (% Recovery) 80-120%95-105%
Precision (RSD) ≤ 15%< 10%
LOD Signal-to-Noise ≥ 30.5 pmol
LOQ Signal-to-Noise ≥ 101.5 pmol
Matrix Effect (%) 85-115%92%
Recovery (%) Consistent and reproducible88%
Short-Term Stability (24h at 4°C) ≤ 15% deviation-8%
Long-Term Stability (1 month at -80°C) ≤ 15% deviation-12%
Freeze-Thaw Stability (3 cycles) ≤ 15% deviation-10%

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Liver Tissue

This protocol is adapted from published methods for the extraction of a broad range of acyl-CoA species.[5][12]

  • Quickly weigh the frozen liver tissue (approximately 20-50 mg).

  • Immediately add 20 volumes of ice-cold extraction solution (acetonitrile/methanol/water 2:2:1 v/v/v).

  • Homogenize the tissue thoroughly on ice using a tissue homogenizer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Mandatory Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Develop Analytical Method Specificity Specificity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Routine Routine Sample Analysis Stability->Routine Method Validated

Caption: Workflow for the validation of a new analytical method.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Column Check Column Health Start->Check_Column Flush_Column Flush Column Check_Column->Flush_Column Contamination Suspected Replace_Column Replace Column Check_Column->Replace_Column No Improvement Check_Solvent Check Injection Solvent Check_Column->Check_Solvent Column OK Flush_Column->Check_Column Re-evaluate Resolved Peak Shape Improved Replace_Column->Resolved Modify_Solvent Use Weaker Solvent Check_Solvent->Modify_Solvent Solvent Stronger than Mobile Phase Check_Connections Check for Extra-Column Volume Check_Solvent->Check_Connections Solvent OK Modify_Solvent->Resolved Fix_Connections Optimize Tubing and Fittings Check_Connections->Fix_Connections Dead Volume Found Check_Connections->Resolved No Issues Found Fix_Connections->Resolved

Caption: A logical approach to troubleshooting peak tailing issues.

References

Validation & Comparative

A Researcher's Guide to Acyl-CoA Profiles: Unveiling Metabolic Shifts in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that underpin disease is paramount. Acyl-Coenzyme A (acyl-CoA) profiles offer a critical window into cellular metabolism, reflecting the dynamic interplay between nutrient availability and cellular function. This guide provides a comprehensive comparison of acyl-CoA profiles in healthy versus diseased states, supported by experimental data and detailed methodologies, to empower your research and therapeutic development.

Acyl-CoAs are central players in a myriad of cellular processes, from energy production through beta-oxidation to the synthesis of complex lipids and the regulation of signaling pathways.[1] Dysregulation of acyl-CoA metabolism is a hallmark of numerous pathologies, including cancer, cardiovascular disease, obesity, and diabetes.[2] Profiling the diverse species of acyl-CoAs can, therefore, unveil novel biomarkers and therapeutic targets.

Comparative Analysis of Acyl-CoA Profiles

The following tables summarize quantitative data on acyl-CoA concentrations in various healthy and diseased tissues, primarily obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that absolute concentrations can vary depending on the specific experimental conditions, including tissue type, extraction method, and analytical platform.

Table 1: Acyl-CoA Profile in Healthy vs. Cancerous Tissue

Malignant cells exhibit profound metabolic reprogramming, often characterized by altered acetyl-CoA metabolism to support rapid proliferation and biosynthesis.[3]

Acyl-CoA SpeciesHealthy Tissue (nmol/g wet weight)Cancerous Tissue (nmol/g wet weight)Fold Change (Cancer/Healthy)Reference
Acetyl-CoA Varies by tissueGenerally Increased[3]
Palmitoyl-CoA (C16:0) Varies by tissueOften Increased[4]
Stearoyl-CoA (C18:0) Varies by tissueOften Increased[4]
Oleoyl-CoA (C18:1) Varies by tissueOften Increased[4]

Note: Quantitative data for a wide range of acyl-CoAs directly comparing healthy human tissue to cancerous tissue is limited and varies significantly by cancer type and stage. The table reflects general trends observed in cancer metabolism.

Table 2: Acyl-CoA Profile in Healthy vs. Failing Heart Tissue

Cardiac metabolism is tightly regulated, with a primary reliance on fatty acid oxidation. In heart failure, shifts in substrate utilization and lipid metabolism lead to altered acyl-CoA pools.

Acyl-CoA SpeciesHealthy Heart (nmol/g wet weight)Failing Heart (nmol/g wet weight)Fold Change (Failing/Healthy)Reference
Total Long-Chain Acyl-CoA ~25-35Decreased[5]
Palmitoyl-CoA (C16:0) ~5-10Decreased[5]
Stearoyl-CoA (C18:0) ~2-5Relatively Stable or Slightly Decreased[5]
Oleoyl-CoA (C18:1) ~8-15Decreased[5]
Linoleoyl-CoA (C18:2) ~4-8Decreased[5]

Data derived from mouse models of cardiac hypertrophy and heart failure.[5]

Table 3: Acyl-CoA Related Metabolites in Lean vs. Obese Individuals

Obesity and its associated insulin (B600854) resistance are linked to profound changes in lipid metabolism, which are reflected in the plasma concentrations of acyl-CoA derivatives like acylcarnitines.

MetaboliteLean Individuals (Plasma Concentration)Obese Individuals (Plasma Concentration)Fold Change (Obese/Lean)Reference
Acetylcarnitine (C2) LowerHigher[6]
Palmitoylcarnitine (C16:0) LowerHigher[7]
Stearoylcarnitine (C18:0) LowerHigher[7]
Oleoylcarnitine (C18:1) LowerHigher[7]

Note: Plasma acylcarnitine levels are often used as a proxy for intracellular acyl-CoA pools and are indicative of alterations in fatty acid oxidation.

Experimental Protocols

Accurate and reproducible acyl-CoA profiling is contingent on meticulous sample handling and analytical procedures. The following protocols provide a generalized framework for the extraction and quantification of acyl-CoAs from tissues.

Protocol 1: Tissue Acyl-CoA Extraction

This protocol is a composite of commonly used methods for the extraction of a broad range of acyl-CoAs from frozen tissue samples.[1][8][9]

Materials:

  • Frozen tissue (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent (e.g., Acetonitrile:Isopropanol:Water 3:1:1 v/v/v or 80% Methanol)

  • Internal standards (e.g., C17:0-CoA)

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% Methanol (B129727) in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Pre-cool all tubes and equipment.

  • Weigh the frozen tissue in a pre-chilled tube.

  • Immediately add liquid nitrogen to keep the tissue frozen and brittle.

  • Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Add 1 mL of ice-cold extraction solvent containing internal standards to the powdered tissue.

  • Homogenize the sample thoroughly using a bead beater or probe sonicator on ice.

  • Incubate the homogenate on ice for 30 minutes to allow for protein precipitation.

  • Centrifuge the sample at 16,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification (Optional)

For cleaner samples and to reduce matrix effects, an optional SPE step can be incorporated after the initial extraction.[8][9]

Materials:

  • C18 SPE cartridges

  • SPE manifold

  • Methanol

  • Water

  • Elution solvent (e.g., Methanol with 25 mM ammonium acetate)

Procedure:

  • Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the tissue extraction (Protocol 1, step 9) onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of elution solvent.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Protocol 3: LC-MS/MS Quantification of Acyl-CoAs

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of acyl-CoAs.[10][11]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 10 mM ammonium acetate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+

  • Product Ion: A common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety (e.g., m/z corresponding to adenosine (B11128) 3',5'-diphosphate).

  • Collision Energy: Optimized for each specific acyl-CoA species.

Visualizing the Metabolic Landscape

To better understand the context of altered acyl-CoA profiles, the following diagrams illustrate key metabolic pathways and experimental workflows.

experimental_workflow cluster_optional Optional tissue Tissue Sample homogenization Homogenization (in Extraction Solvent + Internal Standards) tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (Optional Cleanup) supernatant->spe Load evaporation Evaporation supernatant->evaporation Direct spe->evaporation Elute reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: General workflow for acyl-CoA extraction and analysis.

acetyl_coa_metabolism_cancer cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Citrate_cyto Citrate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACLY FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids Histone_Acetylation Histone Acetylation (Epigenetic Regulation) AcetylCoA_cyto->Histone_Acetylation ACLY ACLY ACSS2 ACSS2 Acetate Acetate Acetate->AcetylCoA_cyto ACSS2 AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_mito->Citrate_cyto TCA TCA Cycle Citrate_mito->TCA PDH PDH

Caption: Altered acetyl-CoA metabolism in cancer cells.

beta_oxidation cluster_oxidation_cycle Beta-Oxidation Cycle FattyAcid Fatty Acid (in Cytoplasm) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase AcylCarnitine Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 AcylCoA_mito Fatty Acyl-CoA (Cn) AcylCarnitine->AcylCoA_mito CPT2 MitochondrialMatrix Mitochondrial Matrix Dehydrogenation1 Dehydrogenation (FAD -> FADH2) AcylCoA_mito->Dehydrogenation1 Hydration Hydration Dehydrogenation1->Hydration Dehydrogenation2 Dehydrogenation (NAD+ -> NADH) Hydration->Dehydrogenation2 Thiolysis Thiolysis Dehydrogenation2->Thiolysis AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ShorterAcylCoA Fatty Acyl-CoA (Cn-2) Thiolysis->ShorterAcylCoA TCA TCA AcetylCoA->TCA To TCA Cycle ShorterAcylCoA->Dehydrogenation1 Re-enters cycle

Caption: The fatty acid beta-oxidation spiral.

References

A Researcher's Guide to Inter-Laboratory Comparison of Acyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism, identifying drug targets, and monitoring disease progression. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle.[1][2] However, their inherent instability and low abundance present significant analytical challenges.[1] This guide provides an objective comparison of common acyl-CoA quantification methods, supported by experimental data from various studies to offer an inter-laboratory perspective.

Comparison of Key Quantification Methodologies

The primary methods for acyl-CoA quantification involve chromatographic separation coupled with sensitive detection techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity and specificity.[3][4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is also a widely used and robust alternative.[5][6] More recently, other techniques like nuclear magnetic resonance (NMR) and enzymatic assays have been employed, particularly for specific acyl-CoAs like acetyl-CoA.[2][7]

The choice of method can significantly impact the results, and performance can vary between laboratories. Below is a summary of performance characteristics reported in various studies.

Table 1: Comparison of Performance Metrics for Acyl-CoA Quantification Methods

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[3]120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantification (LOQ) 5-50 fmol[3]1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Linearity (R²) >0.99[3]>0.99[3]Variable[3]
Precision (RSD%) < 5%[3]< 15%[3]< 20%[3]
Specificity High[3]Moderate[3]High (enzyme-specific)[3]
Throughput High[3]Moderate[3]Low to Moderate[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible acyl-CoA quantification. The following sections outline common procedures for sample preparation and analysis using LC-MS/MS and HPLC.

Acyl-CoA Extraction from Tissues and Cells

A critical first step in acyl-CoA analysis is the efficient extraction of these molecules from biological matrices while minimizing degradation. Several protocols have been established, often involving rapid quenching of metabolic activity and protein precipitation.

Protocol 1: Organic Solvent Extraction [2][8]

  • Homogenization : Homogenize frozen tissue powder or cell pellets in a pre-chilled organic-aqueous solvent mixture, such as acetonitrile/methanol (B129727)/water (2:2:1, v/v/v).[2]

  • Protein Precipitation : Vortex the homogenate vigorously to ensure complete protein precipitation.

  • Centrifugation : Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.[1]

  • Supernatant Collection : Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[1]

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for the subsequent analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[1]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up [3][5]

For complex samples, an additional clean-up step using SPE can reduce matrix effects.[8]

  • Cartridge Conditioning : Condition a C18 SPE cartridge with methanol followed by water.[3]

  • Sample Loading : Load the reconstituted extract onto the cartridge.

  • Washing : Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[3]

  • Elution : Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol).[3]

  • Drying and Reconstitution : Evaporate the eluent and reconstitute the sample in the initial mobile phase for analysis.[3]

Quantification by LC-MS/MS

LC-MS/MS offers the highest sensitivity and selectivity for quantifying a wide range of acyl-CoA species simultaneously.[4]

Typical LC-MS/MS Parameters: [3]

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A typical gradient runs from a low percentage of mobile phase B to a high percentage over several minutes to elute acyl-CoAs of varying chain lengths.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM) is commonly used for quantification, targeting specific precursor-to-product ion transitions for each acyl-CoA.[6]

Quantification by HPLC with UV or Fluorescence Detection

HPLC-based methods are robust and widely accessible. For fluorescence detection, a pre-column derivatization step is required to label the thiol group of the CoA moiety.[9]

Typical HPLC Parameters: [5]

  • Derivatization (for fluorescence) : React the sample with a thiol-specific fluorescent labeling agent.[3]

  • Column : C18 reversed-phase column.

  • Mobile Phase A : Phosphate buffer (e.g., 75 mM KH2PO4, pH 4.9).[5]

  • Mobile Phase B : Acetonitrile.[5]

  • Detection : UV detection is typically performed at 260 nm.[5] For fluorescently labeled acyl-CoAs, excitation and emission wavelengths are specific to the chosen label.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in acyl-CoA analysis, the following diagrams were generated using Graphviz.

cluster_extraction Sample Extraction & Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization (e.g., Organic Solvent) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Clean-up) Supernatant->SPE FinalExtract Final Extract SPE->FinalExtract LC Liquid Chromatography (LC Separation) FinalExtract->LC HPLC HPLC Separation MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Quantification Quantification (Peak Integration) MS->Quantification UV_Fluor UV or Fluorescence Detection HPLC->UV_Fluor Analysis Data Analysis Quantification->Analysis

Caption: General workflow for acyl-CoA quantification from biological samples.

cluster_methods Acyl-CoA Quantification Methods cluster_performance Performance Characteristics LCMS LC-MS/MS Sensitivity High Sensitivity LCMS->Sensitivity Specificity High Specificity LCMS->Specificity Multiplexing High Multiplexing LCMS->Multiplexing Cost Higher Cost/Complexity LCMS->Cost HPLC HPLC-UV/Fluorescence Robustness Robust & Accessible HPLC->Robustness Derivatization Derivatization often needed (Fluorescence) HPLC->Derivatization Enzymatic Enzymatic Assays LimitedScope Limited to specific acyl-CoAs Enzymatic->LimitedScope Simplicity Simple & Rapid Enzymatic->Simplicity

Caption: Comparison of key attributes of major acyl-CoA quantification methods.

References

A Researcher's Guide to Validating Gene Knockout Models for Acyl-CoA Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of gene knockout models is a cornerstone of reliable and reproducible studies into the intricate network of acyl-CoA metabolism. This guide provides a comprehensive comparison of validation methodologies, supported by experimental data and detailed protocols, to aid in the selection of appropriate validation strategies for your research.

Acyl-coenzyme A (acyl-CoA) molecules are central players in a multitude of cellular processes, including fatty acid metabolism, the tricarboxylic acid cycle, and the synthesis of complex lipids.[1] Gene knockout models, particularly those generated using CRISPR/Cas9 technology, have become indispensable tools for dissecting the roles of specific enzymes and transporters in these pathways. However, the phenotypic consequences of a gene knockout are not always predictable, necessitating a multi-faceted validation approach to confirm the genetic modification and understand its functional impact on acyl-CoA metabolism.

Comparing Validation Methodologies: A Multi-Tiered Approach

The validation of a gene knockout model should be approached in a hierarchical manner, starting from the confirmation of the genetic alteration and progressing to the assessment of its functional consequences at the protein and metabolic levels. The choice of methods will depend on the specific gene of interest, the available resources, and the research question at hand.

Tier 1: Genotypic Validation

The initial and most fundamental step is to confirm the intended genetic modification at the DNA level.

Method Principle Advantages Limitations Typical Application
PCR and Gel Electrophoresis Amplification of the targeted genomic region to detect size changes resulting from insertions or deletions (indels).Simple, rapid, and cost-effective initial screening of potential knockout clones.Does not provide sequence information; may not detect small indels or homozygous vs. heterozygous status.Initial screening of a large number of clones to identify those with potential edits.[2]
Sanger Sequencing Determination of the precise nucleotide sequence of the targeted genomic region.Confirms the exact nature of the indel, including frameshift mutations, and can distinguish between heterozygous and homozygous knockouts.More time-consuming and expensive than PCR alone; can be challenging to interpret for heterozygous indels.Confirmation of the specific genetic modification in selected clones following initial PCR screening.[3]
Tier 2: Gene Expression Validation

Following confirmation of the genetic knockout, the next step is to assess its impact on gene expression at the mRNA level.

Method Principle Advantages Limitations Typical Application
Quantitative PCR (qPCR) Reverse transcription of RNA to cDNA followed by real-time PCR to quantify the amount of target mRNA.Highly sensitive and quantitative method to measure the reduction in target gene expression.mRNA levels do not always correlate with protein levels; requires careful selection of stable reference genes for normalization.[4][5]Quantifying the knockdown efficiency at the transcript level and assessing potential compensatory changes in the expression of related genes.
Tier 3: Protein Expression Validation

The ultimate goal of a gene knockout is typically to eliminate the corresponding protein. Therefore, direct assessment of protein levels is a critical validation step.

Method Principle Advantages Limitations Typical Application
Western Blotting Separation of proteins by size, transfer to a membrane, and detection of the target protein using a specific antibody.Directly confirms the absence or significant reduction of the target protein.Dependent on the availability of a specific and high-quality antibody; can be semi-quantitative.Confirming the successful knockout at the protein level and assessing the impact on downstream signaling pathways.[1][6]
Tier 4: Functional and Metabolic Validation

For genes involved in acyl-CoA metabolism, the most informative validation comes from assessing the functional and metabolic consequences of the knockout. This involves measuring changes in enzyme activity, metabolite levels, and metabolic fluxes.

Method Principle Advantages Limitations Typical Application
Enzyme Activity Assays Measurement of the catalytic activity of the targeted enzyme or a related enzyme in the pathway.Provides a direct measure of the functional consequence of the knockout.Requires the development of a specific and reliable assay for the enzyme of interest.Confirming the loss of function of the targeted enzyme and assessing potential compensatory changes in the activity of other enzymes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation and quantification of acyl-CoAs and other metabolites.Highly sensitive and specific method for the quantitative analysis of a wide range of acyl-CoAs and other metabolites, providing a detailed picture of the metabolic phenotype.[7][8]Technically demanding and requires specialized equipment; careful sample preparation is crucial to avoid artifacts.Profiling the changes in the acyl-CoA pool and other related metabolites to understand the metabolic reprogramming induced by the gene knockout.
Fatty Acid Oxidation (FAO) Assays Measurement of the rate of fatty acid oxidation in cells or tissues.Provides a functional readout of the overall impact of the gene knockout on fatty acid catabolism.Can be influenced by multiple factors and may not pinpoint the specific site of the metabolic block.Assessing the overall impact of the knockout on the catabolism of fatty acids.
Lipidomics/Metabolomics Global analysis of lipids or metabolites in a biological sample.Provides a comprehensive and unbiased view of the metabolic changes resulting from the gene knockout, potentially revealing unexpected phenotypic consequences.[9]Requires sophisticated data analysis and interpretation; can be expensive.Discovering novel functions of the targeted gene and identifying potential off-target effects of the knockout.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below to guide your research.

Protocol 1: Quantitative PCR (qPCR) for Gene Expression Validation

This protocol describes the steps for validating gene knockout at the mRNA level using qPCR.[5]

  • RNA Extraction: Isolate total RNA from wild-type (WT) and knockout (KO) cells or tissues using a commercial RNA extraction kit, following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be approximately 2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Primer Design: Design qPCR primers specific to the target gene and at least two stable housekeeping genes for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix.

  • qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression in KO samples compared to WT samples using the ΔΔCt method.[4]

Protocol 2: Western Blotting for Protein Expression Validation

This protocol outlines the procedure for confirming the absence of the target protein.[1]

  • Protein Extraction: Lyse WT and KO cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control protein (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.

Protocol 3: LC-MS/MS for Acyl-CoA Profiling

This protocol provides a general workflow for the quantitative analysis of acyl-CoAs.[7][10]

  • Sample Preparation: Rapidly quench metabolic activity and extract acyl-CoAs from cells or tissues using a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Internal Standards: Spike the samples with a mixture of stable isotope-labeled acyl-CoA internal standards to correct for extraction efficiency and matrix effects.

  • Chromatographic Separation: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases, such as ammonium (B1175870) acetate (B1210297) and acetonitrile.

  • Mass Spectrometry Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Process the raw data to identify and quantify the different acyl-CoA species based on their retention times and specific precursor-to-product ion transitions. Normalize the results to the internal standards and the sample amount (e.g., protein concentration or cell number).

Visualizing the Validation Workflow and Metabolic Context

Diagrams generated using Graphviz can effectively illustrate the logical flow of the validation process and the metabolic pathways under investigation.

Gene_Knockout_Validation_Workflow cluster_Genotypic Tier 1: Genotypic Validation cluster_Expression Tier 2: Gene Expression Validation cluster_Protein Tier 3: Protein Expression Validation cluster_Functional Tier 4: Functional & Metabolic Validation PCR PCR Screening Sanger Sanger Sequencing PCR->Sanger Positive Clones qPCR qPCR Sanger->qPCR Confirmed Knockout WB Western Blot qPCR->WB Reduced mRNA EnzymeAssay Enzyme Activity Assay WB->EnzymeAssay Absent Protein LCMS LC-MS/MS (Acyl-CoA Profiling) WB->LCMS FAO Fatty Acid Oxidation Assay WB->FAO Metabolomics Lipidomics/Metabolomics WB->Metabolomics Acyl_CoA_Metabolism Fatty Acids Fatty Acids Acyl-CoA Synthetase (e.g., ACSL) Acyl-CoA Synthetase (e.g., ACSL) Fatty Acids->Acyl-CoA Synthetase (e.g., ACSL) Acyl-CoA Acyl-CoA Acyl-CoA Synthetase (e.g., ACSL)->Acyl-CoA Beta-Oxidation Beta-Oxidation Acyl-CoA->Beta-Oxidation Acyl-CoA Thioesterase (e.g., ACOT) Acyl-CoA Thioesterase (e.g., ACOT) Acyl-CoA->Acyl-CoA Thioesterase (e.g., ACOT) Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Complex Lipids Complex Lipids Fatty Acid Synthesis->Complex Lipids Acyl-CoA Thioesterase (e.g., ACOT)->Fatty Acids

References

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